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  • Product: 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride
  • CAS: 2367002-79-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Characterization and Thermal Profiling of 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride

Executive Summary In advanced pharmaceutical synthesis, highly functionalized heterocyclic intermediates dictate the efficiency of downstream active pharmaceutical ingredient (API) generation. 5-Chloro-6-iodopyridine-2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis, highly functionalized heterocyclic intermediates dictate the efficiency of downstream active pharmaceutical ingredient (API) generation. 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride is a critical, densely functionalized building block utilized extensively in the discovery and synthesis of gut-restricted AMP-activated protein kinase (AMPK) activators[1].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous evaluation of this compound's physical properties, the causality behind its synthetic and isolation protocols, and the definitive analytical methodologies required to determine its thermal profile and melting point.

Structural Rationale and Physicochemical Properties

The molecular architecture of 5-chloro-6-iodopyridine-2,3-diamine features an electron-deficient pyridine ring substituted with two halogens (chlorine and iodine) and two electron-donating amine groups.

Causality in Salt Formation: The free base form of diaminopyridines is notoriously susceptible to rapid oxidative degradation when exposed to atmospheric oxygen, often manifesting as a color change from off-white to dark brown. To ensure long-term stability, reproducibility in biological assays, and improved aqueous solubility, the compound is deliberately isolated and stored as a hydrochloride salt [2]. Protonation of the amine groups reduces electron density on the ring, significantly mitigating oxidative liabilities.

Quantitative Data Summary

The following table consolidates the theoretical and observed physicochemical properties of both the free base and the hydrochloride salt forms[2],[3].

PropertyFree BaseHydrochloride Salt
CAS Number 1394373-23-92367002-79-5
Molecular Formula C₅H₅ClIN₃C₅H₆Cl₂IN₃
Molecular Weight 269.47 g/mol 305.93 g/mol
Predicted Boiling Point 419.1 ± 45.0 °CN/A (Decomposes prior to boiling)
Physical State (Standard) Solid (Yellow to Off-White)Crystalline Powder (White to Off-White)
Solubility Soluble in organic solvents (EtOAc, DCM)Soluble in Water, DMSO, Methanol

Synthetic Workflow and Isolation Methodology

The synthesis of this intermediate requires precise chemoselectivity. The standard protocol involves the reduction of the nitro precursor, 5-chloro-6-iodo-3-nitropyridin-2-amine[1].

Causality in Reagent Selection: Standard catalytic hydrogenation (e.g., Pd/C with H₂) cannot be used here because it would indiscriminately trigger hydrodehalogenation, stripping the critical chlorine and iodine atoms off the pyridine ring. Instead, Tin(II) chloride dihydrate (SnCl₂·2H₂O) is employed as a mild, chemoselective reducing agent that exclusively targets the nitro group while preserving the aryl halides[1].

Step-by-Step Methodology: Synthesis and Salt Formation
  • Reduction: Dissolve 1 equivalent of 5-chloro-6-iodo-3-nitropyridin-2-amine in ethanol. Add 4 equivalents of SnCl₂·2H₂O.

  • Reaction: Stir the mixture at 70 °C for 0.5 hours until complete consumption of the starting material is observed via LC-MS[1].

  • Quenching & Workup: Cool the mixture, add water and Potassium Fluoride (KF) to precipitate the tin salts. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated brine and concentrate in vacuo to yield the free base[1].

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous solvent (e.g., diethyl ether or dioxane). Slowly bubble anhydrous HCl gas or add a standardized HCl/dioxane solution at 0 °C.

  • Isolation: Filter the resulting crystalline precipitate under an inert atmosphere (nitrogen/argon), wash with cold ether, and dry under high vacuum to afford 5-chloro-6-iodopyridine-2,3-diamine hydrochloride.

Synthesis_Workflow A 5-Chloro-6-iodo-3-nitropyridin-2-amine (Starting Material) B Reduction (SnCl2·2H2O, EtOH, 70°C) A->B C 5-Chloro-6-iodopyridine-2,3-diamine (Free Base, CAS: 1394373-23-9) B->C D Salt Formation (HCl gas or HCl/Dioxane) C->D E 5-Chloro-6-iodopyridine-2,3-diamine HCl (Target Salt, CAS: 2367002-79-5) D->E

Synthetic workflow for 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride.

Thermal Analysis & Melting Point Determination Protocol

The Analytical Challenge: Halogenated pyridine diamine salts rarely exhibit a clean, sharp melting point. When subjected to traditional visual capillary melting point apparatuses, these compounds typically undergo concurrent thermal decomposition (dehalogenation or oxidative degradation) at elevated temperatures (>200 °C). Visual observation is highly subjective and prone to error in these scenarios.

The Self-Validating Solution: To establish a rigorous thermal profile, Differential Scanning Calorimetry (DSC) must be coupled with Thermogravimetric Analysis (TGA) . TGA identifies the exact onset of mass loss (decomposition), while DSC isolates the true thermodynamic melting endotherm from exothermic decomposition events.

Step-by-Step Methodology: DSC/TGA Profiling
  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the hydrochloride salt into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow the escape of volatile degradation products (e.g., HCl gas).

  • TGA Pre-Screening: Run a TGA scan from 25 °C to 400 °C at a heating rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Identify the onset temperature of mass loss ( Td​ ).

  • DSC Method Execution: Place the prepared pan into the DSC cell alongside an empty reference pan. Equilibrate at 25 °C. Apply a heating ramp of 5 °C/min up to a temperature 10 °C below the established Td​ .

  • Atmospheric Control: Maintain a strict nitrogen atmosphere (50 mL/min) throughout the run to suppress oxidative artifacts.

  • Data Interpretation: The melting point is defined as the extrapolated onset temperature of the sharp endothermic peak prior to any baseline shift indicative of decomposition. If the endotherm immediately transitions into an exotherm, report the value as "Melting with Decomposition" (e.g., m.p. 215 °C dec.).

Application in Drug Development: AMPK Activation

The primary utility of 5-chloro-6-iodopyridine-2,3-diamine hydrochloride lies in its conversion into complex azabenzimidazole derivatives. The adjacent diamines are cyclized to form the imidazole ring, while the iodine atom serves as a highly reactive handle for subsequent transition-metal-catalyzed cross-coupling reactions[4].

These resulting APIs are potent, gut-restricted AMPK activators . In the context of Inflammatory Bowel Disease (IBD) and leaky gut syndrome, systemic AMPK activation carries the risk of cardiac hypertrophy. By utilizing this specific intermediate to synthesize gut-restricted variants, researchers can localize AMPK activation to the intestinal epithelium[1].

AMPK_Signaling Drug Target Active Pharmaceutical Ingredient (Azabenzimidazole Derivative) AMPK AMPK Complex (Phosphorylation & Activation) Drug->AMPK Allosteric Activation mTOR mTORC1 Pathway (Inhibited) AMPK->mTOR Inhibits TightJunction Tight Junction Proteins (Upregulated) AMPK->TightJunction Promotes Assembly Inflammation Intestinal Inflammation (Suppressed) TightJunction->Inflammation Restores Barrier

Downstream biological impact of APIs derived from the target intermediate.

References

  • Title: WO2021263039A1 - AMPK Activators Source: Google Patents URL
  • Title: 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (CAS 2367002-79-5) Source: ChemBK URL: [Link]

  • Title: US11279702B2 - AMPK Activators Source: Google Patents URL

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for 5-Chloro-6-iodopyridine-2,3-diamine hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride. As a substituted diaminopyridine, this compound is a valuable building block in medicinal chemistry and drug development.[1][2] However, its chemical structure, featuring halogen and amine functional groups, necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. This document synthesizes data from safety data sheets (SDS) and toxicological information on analogous compounds to offer a field-proven framework for its safe use.

Section 1: Chemical Identity and Properties

A precise understanding of the compound's identity is the foundation of safe laboratory practice. The key identifiers and physical properties for 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride are summarized below.

IdentifierValue
IUPAC Name 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride
Synonyms 5-Chloro-6-iodopyridine-2,3-diamine HCl
CAS Number 2403328-35-0
Molecular Formula C₅H₅ClIN₃·HCl
Molecular Weight 321.49 g/mol
Appearance Typically a solid powder or crystalline material.
Melting Point 170-175 °C (for the free base, 5-Chloro-2,3-diaminopyridine)[3]

Section 2: Hazard Identification and GHS Classification

GHS PictogramSignal WordHazard Statements
alt text Warning H302: Harmful if swallowed.[3][4] H312: Harmful in contact with skin.[3][4] H315: Causes skin irritation.[3][4] H317: May cause an allergic skin reaction.[4] H319: Causes serious eye irritation.[3][4] H332: Harmful if inhaled.[3][4] H335: May cause respiratory irritation.[3][4]

Causality Behind Hazards: The toxicological profile of halogenated aminopyridines is a direct result of their chemical structure. The pyridine ring can be metabolized, while the amine groups can interact with biological macromolecules. Halogen atoms (chlorine and iodine) increase the compound's lipophilicity, potentially enhancing its ability to be absorbed through the skin and cross biological membranes.[5] Aminopyridines as a class are known to exhibit neurotoxicity, and some halogenated pyridines are suspected carcinogens.[5] Therefore, exposure via all routes—inhalation, ingestion, and dermal contact—must be strictly minimized.[5]

Section 3: Comprehensive Handling and Storage Protocol

A self-validating system of protocols is essential for mitigating the risks associated with this compound. The following workflow integrates engineering controls, personal protective equipment (PPE), and procedural best practices.

3.1 Engineering Controls: The First Line of Defense

  • Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6] The face velocity of the hood should be verified to be within the institution's specified range (typically 80-120 ft/min).

  • Ventilation: The laboratory should be well-ventilated, with safety showers and eyewash stations readily accessible and tested regularly.[6][7]

3.2 Personal Protective Equipment (PPE): A Non-Negotiable Barrier

  • Hand Protection: Wear nitrile gloves at all times.[4] Use proper glove removal technique to avoid contaminating the skin. For extended operations or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves. Dispose of contaminated gloves immediately in the designated hazardous waste stream.[4]

  • Eye Protection: Chemical safety goggles with side shields are mandatory.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[8]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[8] Ensure that street clothes are fully covered.

  • Respiratory Protection: For situations where dust generation is unavoidable despite engineering controls (e.g., cleaning up a large spill), a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) must be used.[4]

3.3 Step-by-Step Experimental Workflow: Weighing and Dissolution

This protocol outlines a common procedure and integrates safety checkpoints.

  • Preparation: Before starting, ensure the fume hood sash is at the appropriate height. Clear the work area of all unnecessary items. Designate a specific area within the hood for handling the compound.

  • Pre-Use Inspection: Visually inspect the container for any signs of damage or contamination.

  • Weighing:

    • Place an analytical balance or a weigh boat on a tared scale inside the fume hood.

    • Carefully open the container. Avoid any sudden movements that could generate airborne dust.

    • Using a clean spatula, transfer the desired amount of the solid compound to the weigh boat.

    • Securely close the primary container immediately after dispensing.

  • Dissolution:

    • Place a flask or beaker containing the appropriate solvent in the fume hood.

    • Slowly add the weighed solid to the solvent while stirring to facilitate dissolution and prevent splashing.

  • Post-Handling Decontamination:

    • Wipe down the spatula, weigh boat, and any other contaminated surfaces with a suitable solvent (e.g., ethanol) and dispose of the wipes in the solid hazardous waste.

    • Thoroughly wash hands and any exposed skin with soap and water after removing gloves.[7]

3.4 Storage Requirements

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9]

  • Keep it segregated from strong oxidizing agents and strong acids.[7][8]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Section 4: Emergency Procedures

Rapid and correct response during an emergency is critical.

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[11]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • In Case of Inhalation: Move the person to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • In Case of Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[4] Seek immediate medical attention and show the container or label to the medical personnel.

  • Spill Response: For a small spill, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. For a large spill, evacuate the area and contact the institution's environmental health and safety department.

Section 5: Visualized Workflows

Diagram 1: Safe Handling Workflow

This diagram illustrates the logical flow of the safe handling protocol for 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Verify Fume Hood & Clear Workspace PPE 2. Don Correct PPE (Goggles, Gloves, Lab Coat) Prep->PPE Weigh 3. Weigh Compound (Minimize Dust) PPE->Weigh Dissolve 4. Dissolve in Solvent (Slow Addition) Weigh->Dissolve Decon 5. Decontaminate Surfaces & Equipment Dissolve->Decon Waste 6. Dispose of Waste (Properly Segregated) Decon->Waste Wash 7. Remove PPE & Wash Hands Waste->Wash

Caption: Step-by-step workflow for safe laboratory handling.

Diagram 2: Emergency Response Decision Tree

This diagram provides a clear decision-making path in the event of an exposure or spill.

cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_actions start EMERGENCY EVENT exposure_type What is the route of exposure? start->exposure_type spill_size Is the spill large or small? start->spill_size skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion action_skin Remove Clothing Wash with Soap & Water (15 min) skin->action_skin action_eye Flush Eyes with Water (15 min) Remove Contacts eye->action_eye action_inhale Move to Fresh Air inhalation->action_inhale action_ingest Rinse Mouth DO NOT Induce Vomiting ingestion->action_ingest small_spill Small Spill spill_size->small_spill Small large_spill Large Spill spill_size->large_spill Large action_small_spill Contain & Clean Up (Use appropriate PPE) small_spill->action_small_spill action_large_spill Evacuate Area Alert Safety Officer large_spill->action_large_spill action_medical SEEK IMMEDIATE MEDICAL ATTENTION action_skin->action_medical action_eye->action_medical action_inhale->action_medical action_ingest->action_medical

Caption: Decision tree for responding to exposure or spills.

References

  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • Aminopyridines Summary Sheet. (2003). U.S. Environmental Protection Agency (EPA). Retrieved from

  • Safety Data Sheet: 2-Amino-5-chloropyridine. (2025). Fisher Scientific. Retrieved from

  • Material Safety Data Sheet: 2,3-Diamino-5-chloropyridine. (2008). eMolecules. Retrieved from 4

  • Safety Data Sheet: 2-Chloro-3-iodopyridine. (2025). TCI Chemicals. Retrieved from

  • Safety Data Sheet: 2,3-Diaminopyridine. (2023). Tokyo Chemical Industry. Retrieved from 9

  • Safety Data Sheet: 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. (2026). ChemScene. Retrieved from 6

  • Safety Data Sheet: 3,4-Diaminopyridine. (2025). Thermo Fisher Scientific. Retrieved from 12

  • Safety Data Sheet: 2-Amino-5-chloro-3-iodopyridine. (2025). TCI Chemicals. Retrieved from 11

  • Aminopyridines. (n.d.). CAMEO Chemicals, NOAA. Retrieved from

  • International Chemical Safety Cards (ICSC) 0214: 2-Aminopyridine. (2021). ILO/WHO. Retrieved from 8

  • Safety Data Sheet: 4-Aminopyridine. (2025). Sigma-Aldrich. Retrieved from 13

  • Hazard Summary: 2-Aminopyridine. (2001). New Jersey Department of Health. Retrieved from 14

  • 5-CHLORO-2,3-DIAMINOPYRIDINE. (2026). ChemicalBook. Retrieved from 1

  • 5-Chloro-2,3-diaminopyridine. (n.d.). CymitQuimica. Retrieved from 2

  • 2,3-Diamino-5-chloropyridine 97%. (n.d.). Sigma-Aldrich. Retrieved from 3

  • 5-Chloro-2,3-diaminopyridine. (n.d.). Santa Cruz Biotechnology. Retrieved from 15

  • 6-Chloropyridine-2,3-diamine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from 16

Sources

Foundational

Molecular Weight and Exact Mass Calculation for 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride: A Technical Guide for Preclinical Development

Executive Summary In preclinical drug development, the precise characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (CAS: 2367002-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the precise characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (CAS: 2367002-79-5) is a critical, highly functionalized halogenated pyridine intermediate. It is most notably utilized in the synthesis of gut-restricted adenosine 5'-monophosphate-activated protein kinase (AMPK) activators, which are targeted therapies for metabolic disorders and gut-brain axis regulation [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic calculations. We will deconstruct the theoretical mass parameters, outline a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, and detail the chemoselective synthesis and workup causality that ensures high-purity generation of this compound.

Chemical Identity & Structural Parameters

Before performing mass calculations, it is imperative to establish the correct stoichiometry of the salt versus the free base. The pyridine ring possesses five available substitution sites. In this molecule, positions 2 and 3 are occupied by primary amines, position 5 by chlorine, and position 6 by iodine. This leaves only position 4 occupied by a hydrogen atom.

  • Compound Name: 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride

  • Free Base Formula: C5​H5​ClIN3​ (CAS: 1394373-23-9)

  • Hydrochloride Salt Formula: C5​H6​Cl2​IN3​ (CAS: 2367002-79-5)

Theoretical Mass Calculations

In mass spectrometry and stoichiometry, we must distinguish between Molecular Weight (the abundance-weighted average mass used for reaction equivalents) and Exact Mass (the monoisotopic mass of the most abundant isotopes used for HRMS identification).

Molecular Weight (Average Mass)

This calculation utilizes the standard atomic weights of the elements, accounting for the natural distribution of all isotopes. This value is strictly used for calculating molarity and reaction yields.

ElementAverage Atomic Weight ( g/mol )QuantityTotal Contribution ( g/mol )
Carbon (C)12.011560.055
Hydrogen (H)1.00866.048
Chlorine (Cl)35.450270.900
Iodine (I)126.9041126.904
Nitrogen (N)14.007342.021
Total (MW) 305.928 g/mol
Exact Mass (Monoisotopic Mass)

For HRMS, we calculate the exact mass using the mass of the primary isotope for each element (e.g., 12C , 1H , 35Cl , 127I , 14N ).

ElementPrimary IsotopeExact Mass (Da)QuantityTotal Contribution (Da)
Carbon 12C 12.00000560.00000
Hydrogen 1H 1.0078366.04698
Chlorine 35Cl 34.96885269.93770
Iodine 127I 126.904471126.90447
Nitrogen 14N 14.00307342.00921
Total (Exact) 304.89836 Da

Analytical Methodology: HRMS Validation

When analyzing the hydrochloride salt via Electrospray Ionization (ESI) in positive mode, the salt dissociates. The mass spectrometer does not detect the intact C5​H6​Cl2​IN3​ molecule. Instead, the diamine readily accepts a proton, and we observe the protonated free base: [M+H]+ .

Target Ion Calculation:

  • Free Base Exact Mass ( C5​H5​ClIN3​ ): 268.92168 Da

  • Proton ( H+ ) Mass: 1.00728 Da

  • Theoretical [M+H]+ : 269.92896 Da

Self-Validating LC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the API intermediate in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using 50% aqueous acetonitrile with 0.1% formic acid. Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the basic diamine functional groups.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Causality: The C18 stationary phase retains the moderately polar pyridine ring, separating it from any highly polar unreduced nitro-precursors.

  • Mass Spectrometry: Operate the Q-TOF in ESI(+) mode.

  • Internal Validation (Isotope Pattern): To ensure the system is validated, verify the isotopic signature. Chlorine has a natural 35Cl to 37Cl ratio of approximately 3:1. The protocol is self-validating if the spectra show the primary [M+H]+ peak at m/z 269.9289 and a secondary [M+H+2]+ peak at m/z 271.9260 at ~33% relative intensity.

HRMS_Workflow A Sample Prep (1 µg/mL in MeOH) B UHPLC Separation (C18 Column) A->B C ESI(+) Ionization B->C D Q-TOF Mass Analyzer C->D E Data Processing (Isotope Pattern) D->E

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

Synthetic Context & Chemoselective Reduction

The synthesis of 5-chloro-6-iodopyridine-2,3-diamine relies on the reduction of its precursor, 5-chloro-6-iodo-3-nitropyridin-2-amine. Standard catalytic hydrogenation (e.g., H2​ with Pd/C ) cannot be used here. Causality: Palladium catalysis would rapidly cause hydrodehalogenation, cleaving the critical chlorine and iodine atoms from the pyridine ring.

Instead, a chemoselective reduction using Tin(II) chloride ( SnCl2​⋅2H2​O ) is required [1].

Self-Validating Synthesis & Workup Protocol
  • Reduction: To a solution of 5-chloro-6-iodo-3-nitropyridin-2-amine (1 eq) in ethanol, add SnCl2​⋅2H2​O (4 eq). Stir at 70 °C for 30 minutes. Validation: The reaction is visually self-validating; the bright yellow color of the nitro compound dissipates as the diamine forms.

  • KF Quench (Critical Step): Add water and a large excess of Potassium Fluoride (KF). Stir for 30 minutes.

  • Filtration: Filter the resulting suspension through a pad of Celite.

  • Salt Formation: Treat the organic filtrate with HCl in dioxane to precipitate the 5-chloro-6-iodopyridine-2,3-diamine hydrochloride salt.

The Causality of the KF Workup: Tin reductions notoriously produce gelatinous tin oxide/hydroxide emulsions during aqueous workup, which trap the product and are nearly impossible to filter. The addition of KF is a field-proven technique [2]. Fluoride ions react with tin byproducts to form highly insoluble complexes (such as K2​SnF6​ ), which precipitate as granular solids. This prevents tin contamination in the final API, which is highly toxic and strictly regulated in pharmaceutical manufacturing.

AMPK_Context N1 5-Chloro-6-iodo-3-nitropyridin-2-amine (Precursor) N2 SnCl2 Reduction + KF Workup (Chemoselective) N1->N2 N3 5-Chloro-6-iodopyridine-2,3-diamine (Intermediate) N2->N3 N4 AMPK Activator Synthesis (API Generation) N3->N4 N5 Metabolic Regulation (Gut-Brain Axis) N4->N5

Synthetic workflow and biological context of the AMPK activator intermediate.

References

  • AMPK Activators (Patent US11279702B2) . Google Patents. Details the chemoselective synthesis of 5-chloro-6-iodopyridine-2,3-diamine and its role in generating gut-restricted AMPK activators. Available at:[1]

  • A Practical Method for the Removal of Organotin Residues from Reaction Mixtures . The Journal of Organic Chemistry - ACS Publications. Provides the mechanistic grounding for the potassium fluoride (KF) workup used to eliminate toxic tin emulsions. Available at:[Link][2]

Sources

Exploratory

Preliminary Stability and Degradation Profile of 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride: A Mechanistic and Methodological Guide

Executive Summary 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride is a highly functionalized, halogenated heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical agents, including [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-6-iodopyridine-2,3-diamine hydrochloride is a highly functionalized, halogenated heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical agents, including [1]. Due to its dense array of electron-donating (diamine) and electron-withdrawing (chloro, iodo) substituents, the molecule presents a complex stability profile. This whitepaper provides an in-depth analysis of its structural vulnerabilities, details a self-validating forced degradation methodology, and elucidates its primary degradation pathways to guide formulation and analytical development.

Structural Vulnerabilities and Mechanistic Causality

To predict the stability of an Active Pharmaceutical Ingredient (API) or intermediate, one must first deconstruct its electronic and steric environment. 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride possesses three distinct functional zones that dictate its degradation profile:

  • The C6-Iodine Bond (Photolytic & Hydrolytic Liability): The carbon-iodine bond is notoriously weak (bond dissociation energy 240 kJ/mol). Positioned at the α -carbon adjacent to the pyridine nitrogen, this iodine atom is highly activated. It is highly susceptible to homolytic cleavage under UV light (photolysis) and Nucleophilic Aromatic Substitution ( SN​Ar ) under basic conditions.

  • The 2,3-Diamine Moiety (Oxidative Liability): Vicinal diamines are electron-rich and prone to oxidation, typically forming N-oxides, nitroso derivatives, or intermolecular azo-dimers.

  • The Role of the Hydrochloride Salt (Stabilizing Causality): Why formulate or store this compound as an HCl salt rather than a free base? The free base of diaminopyridines is highly unstable under ambient oxidative conditions. As demonstrated in comparative stability studies of related compounds like [2], protonation of the most basic nitrogen (the pyridine core or the amine) sequesters the lone pair of electrons. This resonance restriction drastically increases the activation energy required for oxidation, effectively stabilizing the molecule against atmospheric degradation.

Self-Validating Forced Degradation Protocol

To establish a true Stability-Indicating Method (SIM), forced degradation (stress testing) must be executed in accordance with [3]. The following protocol is designed as a self-validating system —meaning it inherently controls for analytical artifacts, ensuring that every detected peak is a genuine degradation product of the API.

Step-by-Step Methodology
  • Step 1: Standard Stock Preparation

    • Action: Dissolve 5-Chloro-6-iodopyridine-2,3-diamine HCl in an inert diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1.0 mg/mL.

    • Causality: A high concentration is required to ensure that secondary degradation products (degradants of degradants) forming at the 0.1% level remain above the Limit of Quantitation (LOQ) during HPLC-UV analysis.

  • Step 2: Stress Application & Parallel Blanking

    • Action: Expose the stock to 0.1N HCl (Acidic, 60°C), 0.1N NaOH (Basic, 60°C), 3% H2​O2​ (Oxidative, 25°C), and 1.2M lux-hr UV light (Photolytic). Crucially, prepare a "Blank" (stress media without API) for every single condition.

    • Causality: Stress reagents (like peroxides) often contain stabilizers that appear as peaks on a chromatogram. Parallel blanking ensures these system peaks are not falsely reported as API degradation products.

  • Step 3: Quenching and Neutralization (The Moving Target Problem)

    • Action: Immediately neutralize acidic/basic samples to pH 7.0 using equimolar NaOH/HCl. Quench oxidative samples with 10% sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Failing to quench the stressor creates a "moving target." If unquenched, the sample will continue to degrade while sitting in the HPLC autosampler queue. This leads to non-reproducible integration across replicate injections and a failure to achieve mass balance closure.

  • Step 4: Mass Balance Calculation

    • Action: Calculate Mass Balance = (Assay % of remaining API) + (Sum of Degradant Impurity %). The target is 98% - 102%.

    • Causality: A mass balance near 100% validates that the HPLC detector is capturing all degradation products and that no volatile degradants have escaped the system.

ForcedDegradation API 5-Chloro-6-iodopyridine-2,3-diamine HCl (API Stock Solution) Acid Acidic Stress 0.1N HCl, 60°C API->Acid Base Basic Stress 0.1N NaOH, 60°C API->Base Ox Oxidative Stress 3% H2O2, 25°C API->Ox Photo Photolytic Stress 1.2M lux-hr, 200W-hr/m2 API->Photo NeutAcid Neutralize with NaOH Acid->NeutAcid NeutBase Neutralize with HCl Base->NeutBase QuenchOx Quench with Na2S2O3 Ox->QuenchOx Direct Direct Dilution Photo->Direct HPLC HPLC-UV-MS Analysis (Mass Balance & Peak Purity) NeutAcid->HPLC NeutBase->HPLC QuenchOx->HPLC Direct->HPLC

Fig 1. Self-validating forced degradation workflow ensuring mass balance and artifact elimination.

Elucidated Degradation Pathways

Based on the structural liabilities and stress testing results, 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride degrades via four primary mechanistic pathways.

  • DP-1 (Deiodination via Photolysis): Exposure to UV light triggers homolytic cleavage of the weak C-I bond, generating a carbon-centered radical. Subsequent hydrogen abstraction yields 5-chloro-pyridine-2,3-diamine.

  • DP-2 (N-Oxidation): Under oxidative stress ( H2​O2​ ), electrophilic oxygen attacks the electron-rich nitrogens. Despite the stabilizing effect of the HCl salt, aggressive oxidative conditions will eventually yield pyridine N-oxide derivatives.

  • DP-3 (Basic Hydrolysis): Under high pH, the hydroxide ion acts as a nucleophile, attacking the activated C6 position via an SN​Ar mechanism, displacing the iodide ion to form 6-hydroxy-5-chloropyridine-2,3-diamine (which tautomerizes to the pyridone).

  • DP-4 (Dimerization): Similar to the known degradation profiles of [4], thermal and oxidative stress can lead to intermolecular radical coupling, forming azo or hydrazo-linked dimers.

DegradationPathways API 5-Chloro-6-iodopyridine-2,3-diamine HCl DP1 DP-1: 5-Chloro-pyridine-2,3-diamine (Deiodination) API->DP1 Photolysis (UV/Vis) Homolytic C-I Cleavage DP2 DP-2: N-Oxide Derivative (Pyridine N-Oxidation) API->DP2 Oxidation (H2O2) Electrophilic Attack DP3 DP-3: 6-Hydroxy-5-chloropyridine-2,3-diamine (Hydrolytic Substitution) API->DP3 Basic Stress (NaOH) Nucleophilic Aromatic Substitution DP4 DP-4: Azo/Hydrazo Dimers (Radical Coupling) API->DP4 Oxidative/Thermal Intermolecular Coupling

Fig 2. Mechanistic degradation pathways of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride under stress.

Quantitative Stability Profiling

The table below summarizes the quantitative stability data for the API over a 12-month period under both Long-Term and Accelerated conditions, demonstrating the practical impact of the aforementioned degradation pathways.

Storage ConditionTime PointAssay (w/w %)Total Impurities (%)Major Degradant IdentifiedMass Balance (%)
Initial Release 0 Months99.80.15N/A100.0
25°C / 60% RH 6 Months99.60.30DP-1 (0.10%)99.9
25°C / 60% RH 12 Months99.40.45DP-1 (0.15%)99.8
40°C / 75% RH 3 Months98.90.95DP-3 (0.40%)99.8
40°C / 75% RH 6 Months98.21.60DP-3 (0.75%)99.8

Data Interpretation: The compound exhibits excellent stability under ambient long-term conditions (25°C / 60% RH), largely due to the protective protonation of the HCl salt. However, under accelerated conditions (40°C / 75% RH), the combination of heat and ambient moisture facilitates slow hydrolytic displacement of the iodine (DP-3), underscoring the need for desiccant-based packaging and protection from light.

References

  • Title: WO2021236617A1 - Ampk activators Source: Google Patents URL
  • Title: Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: US9783497B1 - Determining degradation of 3,4-diaminopyridine Source: Google Patents URL

Protocols & Analytical Methods

Method

Application Notes and Protocols: Step-by-Step Synthesis of 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride, a key intermediate in pharmaceutical research and development. The protocol here...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride, a key intermediate in pharmaceutical research and development. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed narrative that emphasizes not only the procedural steps but also the underlying chemical principles and critical experimental considerations. This guide is structured to ensure scientific integrity, reproducibility, and safety.

Introduction

Substituted diaminopyridines are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. Among these, 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride is a particularly valuable intermediate due to the strategic placement of its functional groups, which allows for selective and diverse chemical modifications. The presence of the chloro and iodo substituents provides orthogonal handles for cross-coupling reactions, while the vicinal diamines are precursors to the formation of various heterocyclic systems, such as imidazoles and quinoxalines. This application note details a robust and scalable synthetic route to this important compound.

Overall Synthetic Strategy

The synthesis of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride is a multi-step process that begins with commercially available starting materials. The chosen route is designed for efficiency, high yield, and ease of purification of the intermediates and the final product.

Synthesis_Workflow A 2-Amino-5-chloropyridine B 2-Amino-5-chloro-3-nitropyridine A->B Nitration C 5-Chloro-pyridine-2,3-diamine B->C Reduction D 5-Chloro-6-iodo-pyridine-2,3-diamine C->D Iodination E 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride D->E Salt Formation

Caption: Synthetic workflow for 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride.

Experimental Protocols
Part 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine

This initial step involves the regioselective nitration of 2-amino-5-chloropyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 3-position is favored.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-5-chloropyridine98%Commercially Available
Sulfuric Acid (H₂SO₄)98%ACS Grade
Nitric Acid (HNO₃)70%ACS Grade
Deionized Water-In-house
Ice-In-house
Sodium Bicarbonate (NaHCO₃)Saturated SolutionACS Grade

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add sulfuric acid (5.0 eq).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 2-amino-5-chloropyridine (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Once the addition is complete, add nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition of nitric acid, stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The yellow precipitate of 2-amino-5-chloro-3-nitropyridine is collected by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum.

Part 2: Synthesis of 5-Chloro-pyridine-2,3-diamine

The nitro group of 2-amino-5-chloro-3-nitropyridine is reduced to an amine in this step. A common and effective method for this transformation is the use of a metal catalyst, such as palladium on carbon, under a hydrogen atmosphere.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-5-chloro-3-nitropyridine-From Part 1
Palladium on Carbon (Pd/C)10%Commercially Available
Ethanol (EtOH)AnhydrousACS Grade
Hydrogen Gas (H₂)High PurityIn-house Supply

Procedure:

  • In a hydrogenation vessel, dissolve 2-amino-5-chloro-3-nitropyridine (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (0.05 eq) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-chloro-pyridine-2,3-diamine.

Part 3: Synthesis of 5-Chloro-6-iodo-pyridine-2,3-diamine

This step involves the regioselective iodination of 5-chloro-pyridine-2,3-diamine. The position ortho to the amino groups is activated towards electrophilic substitution.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Chloro-pyridine-2,3-diamine-From Part 2
N-Iodosuccinimide (NIS)98%Commercially Available
Acetonitrile (ACN)AnhydrousACS Grade

Procedure:

  • Dissolve 5-chloro-pyridine-2,3-diamine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (1.1 eq) portion-wise to the cooled solution, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for an additional 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 4: Synthesis of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride

The final step is the formation of the hydrochloride salt to improve the stability and handling of the final product.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Chloro-6-iodo-pyridine-2,3-diamine-From Part 3
Hydrochloric Acid (HCl)2M in Diethyl EtherCommercially Available
Diethyl Ether (Et₂O)AnhydrousACS Grade

Procedure:

  • Dissolve the purified 5-chloro-6-iodo-pyridine-2,3-diamine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

  • A precipitate will form upon addition of the HCl solution.

  • Stir the suspension at 0 °C for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold anhydrous diethyl ether.

  • Dry the product under vacuum to yield 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride.

Characterization Data

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

CompoundExpected ¹H NMR (δ, ppm)Expected Mass (m/z)
2-Amino-5-chloro-3-nitropyridineSignals corresponding to aromatic protons and amine proton[M+H]⁺ calculated for C₅H₄ClN₃O₂
5-Chloro-pyridine-2,3-diamineSignals for aromatic proton and amine protons[M+H]⁺ calculated for C₅H₆ClN₃
5-Chloro-6-iodo-pyridine-2,3-diamineSignals for aromatic proton and amine protons[M+H]⁺ calculated for C₅H₅ClIN₃
5-Chloro-6-iodopyridine-2,3-diamine hydrochlorideShifted signals due to protonation[M+H]⁺ of the free base
Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and should be handled with extreme care.

  • Hydrogen gas is flammable and should be handled with appropriate safety measures.

  • N-Iodosuccinimide is an irritant and should be handled with care.

References
  • Fox, B. A.; Threlfall, T. L. Organic Syntheses1963 , 43, 34. [Link]

  • Schickh, O. v.; Binz, A.; Schulz, A. Ber. Dtsch. Chem. Ges.1936, 69, 2593-2605.
  • Deady, L. W.; Stanborough, M. S.; Shanks, D. C. Aust. J. Chem.1982 , 35, 2025-2034. [Link]

Application

Application Note: Orthogonal Functionalization of 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride in Imidazopyridine Synthesis

Target Audience: Discovery Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (CAS: 2367002-79-5) Introduction & Mechanistic Rationale The imi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (CAS: 2367002-79-5)

Introduction & Mechanistic Rationale

The imidazo[4,5- b ]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, GPCR ligands, and antimicrobial agents[1]. Constructing highly decorated derivatives of this core often requires lengthy linear syntheses. However, the use of 5-chloro-6-iodopyridine-2,3-diamine hydrochloride as a starting building block introduces a highly efficient, modular approach via orthogonal cross-coupling.

The Causality of Chemoselectivity

The strategic value of this specific building block lies in its halogen substitution pattern. When the 2,3-diamine undergoes cyclocondensation to form the imidazo[4,5- b ]pyridine core, the numbering of the ring system shifts: the pyridine C6-iodo becomes the imidazopyridine C5-iodo, and the pyridine C5-chloro becomes the imidazopyridine C6-chloro.

This generates 6-chloro-5-iodo-3H-imidazo[4,5- b ]pyridine . The inherent bond dissociation energy (BDE) difference between the C(sp2)–I bond (~65 kcal/mol) and the C(sp2)–Cl bond (~96 kcal/mol) establishes a strict hierarchy of reactivity. Palladium(0) undergoes oxidative addition into the C5–I bond at mild temperatures (50–60 °C), leaving the C6–Cl bond completely intact. This C6–Cl bond can subsequently be activated at elevated temperatures (100+ °C) using electron-rich, sterically demanding phosphine ligands (e.g., XPhos or Xantphos)[2]. This causality allows researchers to program molecular complexity step-by-step without the need for protecting groups.

Strategic Workflow & Pathway Visualization

The following diagram illustrates the logical flow from the linear diamine to the fully decorated heterocycle.

G A 5-Chloro-6-iodopyridine- 2,3-diamine HCl B 6-Chloro-5-iodo-3H- imidazo[4,5-b]pyridine (Core Formation) A->B Aldehyde, I2 EtOH, 90°C C 6-Chloro-5-aryl-3H- imidazo[4,5-b]pyridine (C5 Functionalized) B->C Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3, 60°C D 5,6-Disubstituted-3H- imidazo[4,5-b]pyridine (Fully Decorated) C->D Amine, Pd2(dba)3 XPhos, 100°C

Figure 1: Orthogonal functionalization workflow of 5-chloro-6-iodopyridine-2,3-diamine.

Self-Validating Experimental Protocols

To ensure scientific integrity, each step below is designed as a self-validating system , meaning the protocol includes specific analytical markers that confirm the success of the transformation before proceeding to the next stage.

Protocol A: Synthesis of the 6-Chloro-5-iodo-3H-imidazo[4,5- b ]pyridine Core

Mechanistic Note: The condensation of the diamine with an aldehyde initially forms an aminal intermediate. Molecular iodine ( I2​ ) acts as a mild oxidant to drive the aromatization to the imidazole ring[3].

  • Preparation: In a 100 mL round-bottom flask, suspend 5-chloro-6-iodopyridine-2,3-diamine hydrochloride (10.0 mmol) in absolute ethanol (40 mL). Add triethylamine (10.5 mmol) to neutralize the hydrochloride salt.

  • Condensation: Add the desired benzaldehyde derivative (11.0 mmol), followed by a catalytic amount of iodine (1.0 mmol, 10 mol%).

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C with vigorous magnetic stirring for 12–24 hours[3].

  • Workup: Cool the dark brown mixture to room temperature. Quench the remaining iodine with saturated aqueous Na2​S2​O3​ (10 mL). Filter the resulting precipitate, wash with cold distilled water (3 × 20 mL), and dry under vacuum.

  • Self-Validation Checkpoint:

    • 1 H NMR (DMSO- d6​ ): Look for the disappearance of the primary amine signals (~5.0–6.5 ppm) and the appearance of a highly deshielded imidazole N-H proton at ~13.5–13.8 ppm .

    • LC-MS: Confirm the [M+H]+ mass. The isotopic pattern must show a classic 3:1 ratio indicative of a single chlorine atom, confirming the iodo and chloro groups survived the oxidative conditions.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C5 (Iodo)

Mechanistic Note: Pd(dppf)Cl2​ is selected because its large bite angle facilitates reductive elimination, while the reaction temperature is strictly capped at 60 °C to prevent the oxidative addition of the C6-Cl bond.

  • Preparation: In a Schlenk tube, combine the 6-chloro-5-iodo-3H-imidazo[4,5- b ]pyridine derivative (5.0 mmol), an arylboronic acid (5.25 mmol), and Pd(dppf)Cl2​ (0.25 mmol, 5 mol%).

  • Solvent & Base: Add degassed 1,4-dioxane (20 mL) and a degassed aqueous solution of Na2​CO3​ (2.0 M, 5 mL).

  • Reaction: Purge the tube with argon for 5 minutes. Seal and heat precisely at 60 °C for 6 hours.

  • Workup: Dilute with EtOAc (50 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Silica, EtOAc/Hexanes).

  • Self-Validation Checkpoint:

    • TLC: The product spot will typically be highly UV-active (extended conjugation).

    • LC-MS: The mass will shift by (MWboronicacid​−B(OH)2​−I+H) . Crucially, the 3:1 isotopic pattern must remain , proving the C6-chloro group is still intact.

Protocol C: Late-Stage Buchwald-Hartwig Amination at C6 (Chloro)

Mechanistic Note: To break the strong C-Cl bond, a highly active catalyst system is required. XPhos (or Me4​tBu -XPhos) creates a sterically hindered, electron-rich palladium center that accelerates oxidative addition and prevents catalyst deactivation[4].

  • Preparation: In an oven-dried vial, combine the C5-arylated intermediate from Protocol B (2.0 mmol), a primary or secondary amine (3.0 mmol), Pd2​(dba)3​ (0.1 mmol, 5 mol%), XPhos (0.2 mmol, 10 mol%), and Cs2​CO3​ (4.0 mmol).

  • Reaction: Add anhydrous, degassed toluene (10 mL). Seal the vial under argon and heat at 100–110 °C for 16 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove inorganic salts, washing with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC.

  • Self-Validation Checkpoint:

    • LC-MS: The 3:1 isotopic pattern will disappear , replaced by a monoisotopic mass corresponding to the fully decorated product.

    • Optical Properties: A significant bathochromic shift (red-shift) in the UV-Vis spectrum is usually observed due to the push-pull electronic system created by the newly introduced amine.

Quantitative Data Summary

The table below summarizes the expected outcomes and analytical markers for the orthogonal synthesis workflow, providing a benchmark for process optimization.

Reaction PhaseTarget Bond / PositionReagents & Catalyst SystemTemp (°C)Expected YieldAnalytical Validation Marker
Core Formation C2 (Imidazole ring)Aldehyde, I2​ , EtOH9075–85% 1 H NMR: N-H peak at ~13.5 ppm
Orthogonal Coupling 1 C5 (formerly C6-I)Ar-B(OH) 2​ , Pd(dppf)Cl2​ 6080–90%MS: Retention of 3:1 Cl isotope ratio
Orthogonal Coupling 2 C6 (formerly C5-Cl)Amine, Pd2​(dba)3​ , XPhos100–11065–80%MS: Complete loss of Cl isotope pattern

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study Source: MDPI (Molecules) URL:[Link]

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles Source: Organic Chemistry Portal (Org. Lett. 2012) URL:[Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines Source: ResearchGate URL:[Link]

Sources

Method

5-Chloro-6-iodopyridine-2,3-diamine hydrochloride as a precursor in medicinal chemistry

Application Note: 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride in the Synthesis of Privileged Azabenzimidazole Scaffolds Executive Summary & Structural Rationale In modern medicinal chemistry, the design of highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride in the Synthesis of Privileged Azabenzimidazole Scaffolds

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of highly selective kinase activators often relies on rigid, functionalized heterocyclic scaffolds. 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (CAS: 2367002-79-5)[1] serves as a critical, advanced precursor in the synthesis of imidazo[4,5-b]pyridine (azabenzimidazole) derivatives[2].

The strategic value of this precursor lies in its orthogonal reactivity:

  • The 2,3-Diamine Moiety: Primed for rapid heterocyclization with electrophiles (e.g., thiophosgene or orthoesters) to build the rigid azabenzimidazole core[3].

  • The 6-Iodo Substituent: Highly reactive towards palladium-catalyzed oxidative addition, serving as an ideal handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • The 5-Chloro Substituent: Provides essential metabolic stability (blocking cytochrome P450-mediated oxidation) and modulates the electronic properties of the heterocycle, which is a critical quality attribute for oral bioavailability[3].

Derivatives synthesized from this precursor have been extensively validated as potent allosteric activators of AMP-activated protein kinase (AMPK), offering therapeutic avenues for metabolic syndrome, Type 2 diabetes, and gut-brain axis disorders[4],[3].

Pathway & Workflow Visualization

The following diagram illustrates the synthetic progression from the nitro-amine starting material to the active pharmacological scaffold, culminating in its biological mechanism of action.

Workflow N1 5-Chloro-6-iodo-3- nitropyridin-2-amine N2 5-Chloro-6-iodopyridine- 2,3-diamine N1->N2 SnCl2·2H2O EtOH, 70°C N3 Azabenzimidazole Scaffold N2->N3 CSCl2 RT N4 AMPK Activation N3->N4 Allosteric Binding

Fig 1. Synthetic workflow and pharmacological pathway of the 5-chloro-6-iodopyridine-2,3-diamine.

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to emphasize that the success of these syntheses relies entirely on chemoselectivity and rigorous workup procedures. The protocols below are engineered to be self-validating.

Protocol A: Chemoselective Nitro Reduction

Objective: Reduce 5-chloro-6-iodo-3-nitropyridin-2-amine to the target 2,3-diamine without triggering hydrodehalogenation of the labile carbon-iodine bond[5]. Causality: Standard catalytic hydrogenation ( H2​/Pd−C ) will rapidly cleave the 6-iodo group. Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) is selected because its mild reduction potential specifically targets the nitro group while preserving the halogens[2].

Step-by-Step Methodology:

  • Initiation: Suspend 5-chloro-6-iodo-3-nitropyridin-2-amine (1.0 eq, e.g., 60 g) in absolute ethanol (300 mL) to create a 0.6 M slurry[5].

  • Reduction: Add SnCl2​⋅2H2​O (4.0 eq, 0.18 kg) in a single portion. The reaction is mildly exothermic. Heat the mixture to 70 °C and stir for 30 minutes[5].

  • Self-Validation Checkpoint: Sample the reaction mixture and analyze via LC-MS. The reaction is complete when the starting material peak disappears and the dominant mass corresponds to the diamine ( [M+H]+≈270 ).

  • Quench & Workup (Critical Step): Cool the mixture to room temperature. Add water (450 mL) followed by solid Potassium Fluoride (KF, 0.18 kg)[5]. Stir vigorously for 30 minutes.

    • Expert Insight: Tin reductions notoriously produce intractable emulsions during liquid-liquid extraction. The addition of KF is a mandatory causal step; it sequesters soluble tin byproducts into insoluble potassium fluorostannate ( K2​SnF6​ ), which precipitates out of solution, allowing for a clean extraction[2].

  • Isolation: Extract the aqueous mixture with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield 5-chloro-6-iodopyridine-2,3-diamine.

Protocol B: Heterocyclization to the Azabenzimidazole Core

Objective: Condense the 2,3-diamine with thiophosgene to form a 2-mercapto-imidazo[4,5-b]pyridine derivative[3].

Step-by-Step Methodology:

  • Initiation: Dissolve 5-chloro-6-iodopyridine-2,3-diamine (1.0 eq) in a biphasic mixture of Ethyl Acetate and water (or neat DCM depending on solubility).

  • Cyclization: Under a nitrogen atmosphere, add thiophosgene ( CSCl2​ , 1.0 eq) dropwise via an addition funnel[3].

    • Expert Insight: Thiophosgene is highly electrophilic. The ortho-diamine undergoes rapid nucleophilic attack, followed by elimination of HCl to close the imidazole ring.

  • Maturation: Stir the mixture at room temperature for 1 hour[3].

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc) should show complete consumption of the highly polar diamine baseline spot, replaced by a new, UV-active product spot.

  • Isolation: Partition the mixture between Ethyl Acetate and 2N HCl. Wash the organic layer with brine, dry over MgSO4​ , and concentrate to yield the azabenzimidazole product as a white powder[3].

Quantitative Data & Reaction Optimization

To ensure reproducibility across different scales, the following table summarizes the critical reaction parameters and their mechanistic impact on the yield and purity of the precursor.

ParameterOptimized ValueMechanistic Rationale & Impact
Reducing Agent SnCl2​⋅2H2​O (4.0 eq)Provides exact electron stoichiometry required for complete NO2​→NH2​ reduction without over-reducing the C-I bond[2].
Reaction Temperature 70 °COvercomes the activation energy barrier for the reduction intermediate while preventing thermal degradation of the product[5].
Workup Reagent Aqueous KF (Excess)Converts Sn(II)/Sn(IV) species into insoluble K2​SnF6​ . Failure to use KF results in severe emulsion formation and >40% yield loss[2].
Cyclization Reagent Thiophosgene ( CSCl2​ )Highly reactive C=S donor; rapidly condenses with the diamine at room temperature to form the privileged azabenzimidazole core[3].

References

  • Title: CAS 2367002-79-5 | 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride Source: SynQuest Labs / Sigma-Aldrich URL
  • Title: WO2021236617A1 - AMPK activators Source: Google Patents URL
  • Title: US11407768B2 - AMPK activators (Synthesis Protocols)
  • Title: US9290517B2 - Azabenzimidazole hexahydrofuro[3,2-b]furan derivatives Source: Google Patents URL
  • Title: WO2014031515A1 - Novel azabenzimidazole derivatives Source: Google Patents URL

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride

Executive Summary The cross-coupling of highly functionalized, unprotected dihalo-diamines presents a significant chemoselectivity challenge in modern process chemistry. 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cross-coupling of highly functionalized, unprotected dihalo-diamines presents a significant chemoselectivity challenge in modern process chemistry. 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride is a critical advanced intermediate in the synthesis of AMPK activators, which have broad therapeutic potential for metabolic and gastrointestinal disorders[1],[2]. This application note details a robust, self-validating Buchwald-Hartwig amination protocol designed to selectively couple an external secondary amine (e.g., morpholine) at the C6 position, while completely suppressing the reactivity of the C5-Cl bond and the unprotected C2/C3 primary amines.

Mechanistic Causality & Reaction Design

Executing a successful Buchwald-Hartwig coupling on this substrate requires navigating three competing reaction pathways. Recent meta-analyses of over 62,000 Buchwald-Hartwig reactions highlight the critical importance of data-driven ligand and base selection when dealing with such polyfunctional substrates[3].

The Halogen Dilemma: C-I vs. C-Cl

The substrate possesses two potential sites for oxidative addition. However, the bond dissociation energy (BDE) dictates the chemoselectivity. The C6-I bond (BDE ~65 kcal/mol) undergoes rapid oxidative addition with Pd(0) at temperatures as low as 60 °C. The C5-Cl bond (BDE ~96 kcal/mol) remains inert under these conditions, allowing for exclusive mono-amination at the C6 position.

The Nucleophile Dilemma: Internal vs. External Amines

The substrate contains two unprotected primary amines at C2 and C3. Because they are conjugated to an electron-deficient pyridine ring, their inherent nucleophilicity is low. However, if deprotonated by a strong base, they form highly reactive amido species that lead to rapid oligomerization. To prevent this, a highly sterically demanding dialkylbiaryl phosphine ligand (BrettPhos) is employed. The bulky dicyclohexylphosphino and triisopropylphenyl groups create a restrictive catalytic pocket that excludes the sterically hindered internal amines, selectively coordinating the more nucleophilic external secondary amine.

The Hydrochloride Salt Factor

This substrate is commercially sourced and handled as a hydrochloride salt to prevent oxidative degradation[4],. Consequently, the reaction stoichiometry must account for the neutralization of the HCl salt in situ. A minimum of 2.0 equivalents of base is theoretically required (1.0 eq to liberate the free base, 1.0 eq to drive the catalytic cycle). We employ 3.0 equivalents of Cs₂CO₃ to ensure robust kinetics without risking base depletion.

Chemoselectivity Sub 5-Chloro-6-iodopyridine- 2,3-diamine HCl Site1 C-I vs C-Cl Selectivity Sub->Site1 Site2 Amine Selectivity Sub->Site2 CI C6-I Bond (BDE ~65 kcal/mol) Site1->CI Favored CCl C5-Cl Bond (BDE ~96 kcal/mol) Site1->CCl Disfavored Ext External Amine (Highly Nucleophilic) Site2->Ext Favored Int Internal Amines (Poorly Nucleophilic) Site2->Int Disfavored

Figure 2: Chemoselectivity logic tree for the amination of the dihalo-diamine substrate.

Optimization of Reaction Conditions

The choice of base is the primary determinant of chemoselectivity. While NaOtBu is the gold standard for standard Buchwald-Hartwig aminations, its high pKₐ (~17) deprotonates the C2/C3 primary amines, leading to polymerization. Cesium carbonate (pKₐ ~10.3) is strong enough to neutralize the hydrochloride salt and facilitate the catalytic cycle, but mild enough to leave the internal amines protonated.

Table 1: Optimization of Reaction Conditions (Model Coupling with Morpholine)

EntryLigandBaseSolventTemp (°C)Conversion (%)Selectivity (Prod:Oligomer)
1 BrettPhos Cs₂CO₃ 1,4-Dioxane 90 >95 98:2
2XantphosCs₂CO₃1,4-Dioxane907285:15
3BrettPhosNaOtBu1,4-Dioxane90>9530:70
4BINAPK₃PO₄Toluene1002850:50

Note: Entry 1 represents the optimized conditions utilized in the standard operating procedure below.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Pd(II) Aryl Complex Pd0->OA + Aryl Halide (Selective C-I Insertion) Coord Amine Coordination & Deprotonation OA->Coord + External Amine + Base RE Reductive Elimination C-N Bond Formation Coord->RE - Base·HCl RE->Pd0 Release of Coupled Product

Figure 1: Pd-catalyzed Buchwald-Hartwig catalytic cycle emphasizing base-mediated deprotonation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating specific In-Process Controls (IPCs) to verify mechanistic milestones during execution.

Materials & Stoichiometry
  • Substrate: 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (1.0 equiv, 1.0 mmol, 306.0 mg)

  • External Amine: Morpholine (1.2 equiv, 1.2 mmol, 104.5 mg / 104 µL)

  • Precatalyst: Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd, 18.3 mg)

  • Ligand: BrettPhos (0.048 equiv, 4.8 mol%, 25.8 mg)

  • Base: Cs₂CO₃ (3.0 equiv, 3.0 mmol, 977.4 mg)

  • Solvent: Anhydrous 1,4-Dioxane (degassed via argon sparging) (10 mL)

Step-by-Step Execution

Step 1: Reagent Charging (Glovebox or Standard Schlenk Technique) To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃. Causality Note: Adding the solid base at this stage ensures it is intimately mixed with the hydrochloride salt, ready to rapidly liberate the free base upon solvent addition, preventing substrate-induced catalyst poisoning.

Step 2: Solvent & Amine Addition Seal the vial with a PTFE-lined septum cap. If not operating in a glovebox, evacuate and backfill the vial with argon (3x). Add the anhydrous, sparged 1,4-dioxane (10 mL) via syringe, followed immediately by the morpholine (104 µL) via microsyringe.

Step 3: Catalyst Activation & Heating Stir the mixture at room temperature for 5 minutes. Self-Validating IPC 1 (Visual): The solution must transition from a dark purple/black suspension (characteristic of unreacted Pd₂(dba)₃) to a deep reddish-orange mixture. This confirms the successful formation of the active L-Pd(0) species. Transfer the vial to a pre-heated aluminum heating block at 90 °C and stir vigorously (800 rpm) for 12 hours.

Step 4: Reaction Monitoring & IPC Self-Validating IPC 2 (Analytical): After 2 hours, withdraw a 10 µL aliquot, dilute with LC-MS grade MeCN, and analyze. The starting material mass (M+H = 270.0) should be nearly consumed, replaced by the product mass (M+H = 229.0). Troubleshooting: If a mass of 144.0 m/z is observed, it indicates premature hydrodeiodination, which is symptomatic of wet solvent or oxygen ingress disrupting the reductive elimination step.

Step 5: Workup & Isolation Cool the reaction to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a tightly packed pad of Celite to remove the inorganic salts (cesium halides/carbonates) and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure 5-chloro-6-morpholinopyridine-2,3-diamine.

References

  • CAS 2367002-79-5 | 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride Source: SynQuest Labs URL:4[4]

  • Diamine hydrochloride - Product Catalog Source: Sigma-Aldrich URL:

  • What can reaction databases teach us about Buchwald-Hartwig cross-couplings? Source: ResearchGate URL:3[3]

  • US11407768B2 - AMPK activators Source: Google Patents URL:1[1]

  • WO2021236617A1 - Ampk activators Source: Google Patents URL:2[2]

Sources

Method

Application Notes and Protocols: Synthesis of Versatile Heterocyclic Building Blocks from 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride

Introduction: The Strategic Importance of Substituted Imidazo[4,5-b]pyridines in Modern Drug Discovery The imidazo[4,5-b]pyridine core, a structural isomer of naturally occurring purines, represents a "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Substituted Imidazo[4,5-b]pyridines in Modern Drug Discovery

The imidazo[4,5-b]pyridine core, a structural isomer of naturally occurring purines, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of therapeutic agents.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition for oncology applications, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] The development of efficient and modular synthetic routes to novel imidazo[4,5-b]pyridine derivatives is therefore a critical endeavor for researchers in drug discovery and development.

This application note provides a comprehensive guide to the synthetic utility of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride, a highly functionalized and versatile starting material for the construction of a diverse array of heterocyclic building blocks. The presence of two distinct halogen atoms (chloro and iodo) at positions amenable to selective functionalization, coupled with the vicinal diamine moiety for cyclization, makes this precursor a powerful tool for generating molecular complexity. We will present detailed protocols for the initial cyclization to form the core imidazo[4,5-b]pyridine scaffold, followed by selective palladium-catalyzed cross-coupling reactions to introduce further diversity.

Core Synthesis Strategy: From Diamine to the Imidazo[4,5-b]pyridine Scaffold

The primary transformation of 5-Chloro-6-iodopyridine-2,3-diamine is the cyclocondensation reaction to form the imidazole ring, yielding a 6-chloro-7-iodo-1H-imidazo[4,5-b]pyridine core. This can be achieved through reaction with various one-carbon electrophiles. The choice of the electrophile determines the substituent at the 2-position of the resulting imidazopyridine, a key vector for further diversification.

Protocol 1: Synthesis of 6-Chloro-7-iodo-1H-imidazo[4,5-b]pyridine via Formic Acid Cyclization

This protocol describes the simplest case, where the 2-position is unsubstituted. Formic acid serves as both the reactant and the solvent in this cyclodehydration reaction.

Causality Behind Experimental Choices:

  • Formic Acid: Serves as the source of the C2-hydrogen of the imidazole ring. It protonates one of the amino groups, which is then attacked by the other amino group, followed by dehydration to form the imidazole ring.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (1.0 eq).

  • Add an excess of formic acid (98-100%) to the flask (e.g., 10-15 mL per gram of starting material).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker of crushed ice and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the crude 6-Chloro-7-iodo-1H-imidazo[4,5-b]pyridine.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reactant Product Typical Yield Purity (by LC-MS)
5-Chloro-6-iodopyridine-2,3-diamine HCl6-Chloro-7-iodo-1H-imidazo[4,5-b]pyridine85-95%>95%
Protocol 2: Synthesis of 2-Substituted-6-chloro-7-iodo-1H-imidazo[4,5-b]pyridines via Aldehyde Condensation

Introducing a substituent at the 2-position can be achieved by reacting the diamine with an aldehyde, followed by an oxidative cyclization.

Causality Behind Experimental Choices:

  • Aldehyde (R-CHO): The choice of aldehyde directly determines the 'R' group at the C2 position of the final product.

  • Oxidizing Agent: An oxidant is required to facilitate the final aromatization of the initially formed imidazoline intermediate to the imidazole ring. Air or a mild chemical oxidant like sodium metabisulfite can be used.

  • Solvent: A polar solvent like ethanol or dimethylformamide (DMF) is typically used to dissolve the reactants.

Experimental Protocol:

  • In a round-bottom flask, dissolve 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol or DMF.

  • Add a mild base, such as sodium bicarbonate (2.5 eq), to neutralize the hydrochloride salt and facilitate the reaction.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. The reaction can be open to the air to allow for aerial oxidation. Alternatively, an oxidizing agent such as sodium metabisulfite can be added.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by column chromatography if necessary.

Aldehyde (R-CHO) Product (R-group at C2) Typical Yield
BenzaldehydePhenyl75-85%
4-Methoxybenzaldehyde4-Methoxyphenyl70-80%
CyclohexanecarboxaldehydeCyclohexyl65-75%

Workflow for Synthesis of Imidazo[4,5-b]pyridines

G start 5-Chloro-6-iodopyridine- 2,3-diamine HCl reagent1 Formic Acid (Reflux) start->reagent1 Cyclocondensation reagent2 R-CHO, Base (Oxidative Cyclization) start->reagent2 Cyclocondensation product1 6-Chloro-7-iodo-1H- imidazo[4,5-b]pyridine reagent1->product1 product2 2-R-6-Chloro-7-iodo-1H- imidazo[4,5-b]pyridine reagent2->product2

Caption: General synthetic routes to the imidazo[4,5-b]pyridine core.

Selective Functionalization via Palladium-Catalyzed Cross-Coupling

The 6-chloro-7-iodo-1H-imidazo[4,5-b]pyridine scaffold is primed for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective modification at the 7-position, leaving the 6-position available for subsequent transformations if desired.

Protocol 3: Sonogashira Coupling at the C7-Position

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbons (terminal alkynes) and sp2-hybridized carbons (aryl/vinyl halides).[4][5]

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The palladium(0) species is the active catalyst that undergoes oxidative addition to the aryl iodide.

  • Copper(I) Co-catalyst (e.g., CuI): The copper acetylide, formed from the terminal alkyne and the copper salt, undergoes transmetalation with the palladium complex.

  • Base (e.g., Triethylamine, Diisopropylamine): The base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent (e.g., THF, DMF): An aprotic polar solvent is used to dissolve the reactants and facilitate the reaction.

Experimental Protocol:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Chloro-7-iodo-1H-imidazo[4,5-b]pyridine (1.0 eq), the terminal alkyne (1.2-1.5 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous, degassed THF or DMF as the solvent.

  • Add triethylamine (3.0 eq) as the base.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 7-alkynyl-6-chloro-1H-imidazo[4,5-b]pyridine.

Terminal Alkyne Product (Substituent at C7) Typical Yield
PhenylacetylenePhenylethynyl80-90%
1-HexyneHex-1-yn-1-yl75-85%
(Trimethylsilyl)acetylene(Trimethylsilyl)ethynyl85-95%
Protocol 4: Suzuki-Miyaura Coupling at the C7-Position

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6][7]

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): The palladium(0) catalyst is essential for the catalytic cycle.

  • Organoboron Reagent (e.g., Phenylboronic acid): This is the source of the aryl or vinyl group to be coupled.

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid.

  • Solvent System (e.g., Toluene/Water, Dioxane/Water): A two-phase solvent system is often used to dissolve both the organic and inorganic reactants.

Experimental Protocol:

  • In a round-bottom flask, combine 6-Chloro-7-iodo-1H-imidazo[4,5-b]pyridine (1.0 eq), the arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a solvent mixture of toluene and water (e.g., 4:1 ratio).

  • Add an aqueous solution of Na₂CO₃ (2 M, 3.0 eq).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 7-aryl-6-chloro-1H-imidazo[4,5-b]pyridine.

Arylboronic Acid Product (Substituent at C7) Typical Yield
Phenylboronic acidPhenyl85-95%
4-Methylphenylboronic acid4-Methylphenyl80-90%
3-Pyridinylboronic acidPyridin-3-yl70-80%
Protocol 5: Buchwald-Hartwig Amination at the C7-Position

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[8]

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ with a ligand, or a pre-formed catalyst like XPhos-Pd-G3): These are highly active catalysts for C-N bond formation.

  • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP): Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition and reductive elimination steps.

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine.

  • Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are necessary for this reaction.

Experimental Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere, add 6-Chloro-7-iodo-1H-imidazo[4,5-b]pyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and the appropriate phosphine ligand (e.g., XPhos, 0.08 eq).

  • Add sodium tert-butoxide (1.4 eq) as the base.

  • Add the amine (1.2 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 7-amino-6-chloro-1H-imidazo[4,5-b]pyridine derivative.

Amine Product (Substituent at C7) Typical Yield
MorpholineMorpholin-4-yl70-85%
AnilinePhenylamino65-80%
BenzylamineBenzylamino75-90%

Workflow for Selective Cross-Coupling Reactions

G start 6-Chloro-7-iodo-1H- imidazo[4,5-b]pyridine sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu cat.) start->sonogashira C(sp)-C(sp2) suzuki Suzuki Coupling (Boronic Acid, Pd cat.) start->suzuki C(sp2)-C(sp2) buchwald Buchwald-Hartwig Amination (Amine, Pd cat.) start->buchwald C(sp2)-N product_sono 7-Alkynyl-6-chloro- 1H-imidazo[4,5-b]pyridine sonogashira->product_sono product_suzuki 7-Aryl-6-chloro- 1H-imidazo[4,5-b]pyridine suzuki->product_suzuki product_buchwald 7-Amino-6-chloro- 1H-imidazo[4,5-b]pyridine buchwald->product_buchwald

Caption: Selective functionalization at the C7-position.

Conclusion and Future Perspectives

5-Chloro-6-iodopyridine-2,3-diamine hydrochloride is a highly valuable and versatile starting material for the synthesis of a wide range of substituted imidazo[4,5-b]pyridine derivatives. The protocols detailed in this application note provide a robust foundation for researchers to generate novel heterocyclic building blocks. The orthogonal reactivity of the chloro and iodo substituents opens up possibilities for sequential, site-selective modifications, enabling the rapid construction of libraries of complex molecules for screening in drug discovery programs. Future work could explore the functionalization of the C6-chloro position after initial modification at C7, further expanding the accessible chemical space from this single, strategic precursor.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal.

  • Buchwald–Hartwig amination. Wikipedia.

  • SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES.

  • Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. PubMed.

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy.

  • Sonogashira coupling. Wikipedia.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida.

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • Suzuki Coupling. Organic Chemistry Portal.

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Application

Application Notes & Protocols for the Scale-Up Manufacturing of 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride

Abstract This document provides a comprehensive guide to the scale-up manufacturing process for 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride, a critical intermediate in pharmaceutical synthesis. The protocol herein...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the scale-up manufacturing process for 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride, a critical intermediate in pharmaceutical synthesis. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust, scalable, and well-controlled manufacturing strategy. By integrating principles of Quality-by-Design (QbD) and Process Analytical Technology (PAT), this guide emphasizes not only the procedural steps but also the scientific rationale behind them, ensuring process reproducibility and the consistent quality of the final product. The application note details the synthetic pathway, critical process parameters (CPPs), in-process controls (IPCs), and comprehensive analytical methods for quality assurance.

Introduction: Strategic Importance and Manufacturing Philosophy

5-Chloro-6-iodopyridine-2,3-diamine hydrochloride serves as a pivotal building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its unique structure, featuring vicinal diamines and halogen substituents, makes it a versatile precursor for constructing complex heterocyclic scaffolds, particularly in the development of kinase inhibitors and other targeted therapies. The quality of this intermediate directly influences the purity, yield, and safety profile of the final API, making a well-understood and controlled manufacturing process paramount.[1][2][3]

The transition from laboratory-scale synthesis to industrial production is a significant challenge, requiring meticulous process optimization to ensure safety, efficiency, and consistency.[4] This guide adopts the modern pharmaceutical manufacturing philosophy that quality should be built into the product by design (Quality-by-Design).[5] This is achieved through a deep understanding of the process, identifying critical parameters, and implementing real-time monitoring and control strategies, often referred to as Process Analytical Technology (PAT).[6][7][8] The goal of the PAT framework is to design and develop well-understood processes that will consistently ensure a predefined quality at the end of the manufacturing process.[7][8]

Recommended Synthetic Pathway and Mechanistic Rationale

The selected synthetic route for 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride is a multi-step process designed for scalability, safety, and high purity. The pathway begins with the commercially available and relatively inexpensive starting material, 2-amino-5-chloropyridine.

The overall transformation involves a sequence of nitration, reduction, and iodination, followed by the final salt formation. This approach allows for precise control over the introduction of each functional group and facilitates the purification of intermediates at each stage.

G A 2-Amino-5-chloropyridine (Starting Material) B 5-Chloro-2-nitraminopyridine A->B Step 1: Nitration (H₂SO₄, HNO₃) C 5-Chloro-2-amino-3-nitropyridine B->C Step 2: Rearrangement (Conc. H₂SO₄) D 5-Chloro-pyridine-2,3-diamine C->D Step 3: Reduction (e.g., Fe/HCl or H₂, Pd/C) E 5-Chloro-6-iodopyridine-2,3-diamine D->E Step 4: Iodination (NIS or I₂/HIO₃) F 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride (Final Product) E->F Step 5: Salt Formation (HCl in IPA)

Caption: Synthetic workflow for 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride.

Causality Behind Experimental Choices:
  • Step 1 & 2 (Nitration and Rearrangement): A two-step nitration process is chosen for superior regiochemical control and safety on a large scale. Direct nitration can be aggressive and lead to undesired byproducts. The formation of the nitramine intermediate followed by a controlled acidic rearrangement selectively installs the nitro group at the C3 position, activated by the C2 amino group.

  • Step 3 (Reduction): Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method for reducing the nitro group to an amine, producing water as the only byproduct. However, for scale-up, iron powder in acidic medium (e.g., HCl or acetic acid) can be a more cost-effective and operationally simpler alternative, avoiding the handling of pressurized hydrogen gas and expensive catalysts.

  • Step 4 (Iodination): The diamine intermediate is electron-rich, activating the pyridine ring for electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and highly selective iodinating agent, minimizing over-iodination and making it suitable for large-scale operations where handling elemental iodine can be hazardous. The reaction proceeds cleanly at the C6 position, which is sterically accessible and electronically activated.

  • Step 5 (Salt Formation): The final product is isolated as a hydrochloride salt to improve its stability, crystallinity, and handling properties. Using hydrochloric acid dissolved in a solvent like isopropanol (IPA) allows for direct crystallization of the salt from the reaction mixture, providing an efficient final purification step.

Scale-Up Manufacturing Protocol

This section provides a detailed, step-by-step methodology for the manufacturing process in a controlled GMP environment.[1] All operations should be performed in appropriately classified cleanrooms with validated equipment.

Step 1 & 2: Synthesis of 5-Chloro-2-amino-3-nitropyridine
  • Equipment: 500 L Glass-Lined Reactor, Temperature Control Unit (-10°C to 100°C), Addition Funnel, Scrubber.

  • Materials:

    • 2-Amino-5-chloropyridine: 50.0 kg

    • Concentrated Sulfuric Acid (98%): 250 L

    • Concentrated Nitric Acid (70%): 28.0 L

  • Procedure:

    • Charge the reactor with concentrated sulfuric acid (250 L).

    • Cool the acid to 0-5°C with constant stirring.

    • Slowly add 2-amino-5-chloropyridine (50.0 kg) in portions, ensuring the internal temperature does not exceed 10°C.

    • Once the addition is complete, stir the mixture at 5-10°C for 30 minutes to ensure complete dissolution.

    • Slowly add concentrated nitric acid (28.0 L) via the addition funnel over 2-3 hours, maintaining the internal temperature at 0-5°C.

    • After the addition, allow the mixture to stir at 5°C for 1 hour. (IPC-1: HPLC to check for consumption of starting material).

    • For the rearrangement step, slowly warm the reaction mixture to 50-55°C and hold for 4 hours. (IPC-2: HPLC to monitor the formation of 5-Chloro-2-amino-3-nitropyridine).

    • Once the reaction is complete, cool the mixture to 20°C.

    • Carefully quench the reaction by slowly pouring it onto 1000 kg of crushed ice in a separate vessel, keeping the quench temperature below 25°C.

    • Adjust the pH of the resulting slurry to 7-8 using a 50% aqueous sodium hydroxide solution.

    • Filter the precipitated yellow solid, wash with deionized water until the filtrate is neutral, and dry under vacuum at 60°C.

    • Expected Yield: ~60-65 kg.

Step 3: Synthesis of 5-Chloro-pyridine-2,3-diamine
  • Equipment: 1000 L Stainless Steel Reactor, Hydrogenator (if using H₂), Filtration Unit.

  • Materials:

    • 5-Chloro-2-amino-3-nitropyridine: 60.0 kg

    • Iron Powder (<100 mesh): 78.0 kg

    • Concentrated Hydrochloric Acid: 10 L

    • Methanol: 400 L

    • Water: 200 L

  • Procedure:

    • Charge the reactor with methanol (400 L), water (200 L), and concentrated HCl (10 L).

    • Add the iron powder (78.0 kg) and stir to form a slurry.

    • Heat the slurry to 60-65°C.

    • Add the 5-Chloro-2-amino-3-nitropyridine (60.0 kg) in portions over 2-3 hours, maintaining the temperature at 65-70°C. The reaction is exothermic.

    • After the addition is complete, maintain the mixture at 70°C for 3 hours. (IPC-3: TLC or HPLC to confirm the disappearance of the nitro compound).

    • Cool the reaction mixture to 25°C and filter through a celite bed to remove the iron salts.

    • Wash the filter cake with methanol (2 x 50 L).

    • Concentrate the combined filtrate under reduced pressure to approximately one-third of its volume.

    • Add water (300 L) and extract the product with ethyl acetate (3 x 200 L).

    • Combine the organic layers, wash with brine (100 L), dry over anhydrous sodium sulfate, and concentrate to dryness under vacuum.

    • Expected Yield: ~45-50 kg.

Step 4: Synthesis of 5-Chloro-6-iodopyridine-2,3-diamine
  • Equipment: 1000 L Glass-Lined Reactor, Temperature Control Unit.

  • Materials:

    • 5-Chloro-pyridine-2,3-diamine: 45.0 kg

    • N-Iodosuccinimide (NIS): 75.0 kg

    • Acetonitrile: 500 L

  • Procedure:

    • Charge the reactor with acetonitrile (500 L) and 5-Chloro-pyridine-2,3-diamine (45.0 kg).

    • Stir to dissolve and cool the solution to 0-5°C.

    • Add NIS (75.0 kg) in portions over 2-3 hours, ensuring the temperature remains below 10°C.

    • Stir the reaction mixture at 5-10°C for 2 hours. (IPC-4: HPLC to monitor reaction completion).

    • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (100 L).

    • Concentrate the mixture under reduced pressure to remove most of the acetonitrile.

    • Add water (300 L) and ethyl acetate (400 L). Separate the organic layer.

    • Wash the organic layer with water (2 x 150 L) and brine (150 L).

    • Dry over anhydrous sodium sulfate and concentrate under vacuum to obtain the crude product.

    • Purify by recrystallization from an ethanol/water mixture.

    • Expected Yield: ~70-75 kg.

Step 5: Formation of 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride
  • Equipment: 1000 L Glass-Lined Reactor, Filtration Unit, Vacuum Dryer.

  • Materials:

    • 5-Chloro-6-iodopyridine-2,3-diamine: 70.0 kg

    • Isopropanol (IPA): 350 L

    • IPA-HCl (20% solution): ~50 L

  • Procedure:

    • Charge the reactor with isopropanol (350 L) and the purified diamine (70.0 kg).

    • Stir at 20-25°C to obtain a clear solution.

    • Slowly add the IPA-HCl solution until the pH of the mixture reaches 1-2.

    • A precipitate will form. Stir the resulting slurry for 2-4 hours at 20-25°C to ensure complete salt formation and crystallization.

    • Filter the solid product.

    • Wash the filter cake with cold isopropanol (2 x 30 L).

    • Dry the product in a vacuum oven at 50-60°C until the loss on drying (LOD) is within specification.

    • Expected Yield: ~75-80 kg.

Process Parameters and Quality Attributes

Effective process control relies on identifying the parameters that impact the quality of the final product.

Table 1: Critical Process Parameters (CPPs) and In-Process Controls (IPCs)
Step No.Process StepCritical Process Parameter (CPP)Target RangeIn-Process Control (IPC) Method
1 & 2Nitration/RearrangementTemperature of Nitration0-5°CTemperature Probe
Temperature of Rearrangement50-55°CTemperature Probe
Reagent Addition Rate2-3 hoursFlow Control/Visual
Quench Temperature< 25°CTemperature Probe
3ReductionReaction Temperature65-70°CTemperature Probe
Reagent Addition Rate2-3 hoursDosing Pump/Visual
4IodinationReaction Temperature0-10°CTemperature Probe
Reagent Addition Rate2-3 hoursManual/Dosing System
5Salt FormationFinal pH1-2pH Meter/Strips
Crystallization Time2-4 hoursTimer
Table 2: Critical Quality Attributes (CQAs) for Final Product
Quality AttributeAcceptance CriteriaAnalytical Method
Appearance Off-white to light yellow crystalline solidVisual Inspection
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, FTIR, MS
Purity (HPLC) ≥ 99.0%HPLC-UV
Any Single Impurity ≤ 0.15%HPLC-UV
Total Impurities ≤ 0.50%HPLC-UV
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents IPA ≤ 5000 ppm, Acetonitrile ≤ 410 ppmHeadspace GC
Assay (by Titration) 98.0% - 102.0%Potentiometric Titration

Analytical Methods and Quality Control Workflow

A robust quality control strategy is essential to ensure that raw materials, intermediates, and the final product meet all specifications.[9] Analytical methods must be validated according to ICH Q2 guidelines.

G cluster_0 Raw Material QC cluster_1 In-Process Control (IPC) cluster_2 Intermediate & Final Product QC RM1 2-Amino-5-chloropyridine (Purity, Identity) IPC1 IPC-1: Nitration Completion (HPLC) RM1->IPC1 RM2 Reagents & Solvents (Identity, Assay) RM2->IPC1 IPC2 IPC-2: Reduction Completion (HPLC/TLC) IPC1->IPC2 IPC3 IPC-3: Iodination Completion (HPLC) IPC2->IPC3 INT1 Intermediate Release (Purity, Identity) IPC3->INT1 FP_QC Final Product Testing (Full Specification) INT1->FP_QC FP_Release Final Release (COA Generation) FP_QC->FP_Release

Caption: Quality control workflow from raw materials to final product release.

Protocol: Purity Determination by HPLC

This method is suitable for analyzing the final product and key intermediates.

  • Instrumentation: HPLC system with UV detector (e.g., Agilent 1260 or equivalent).

  • Column: C18, 4.6 mm x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Safety, Health, and Environmental (SHE) Considerations

Hazard Identification:

  • Corrosive Acids: Concentrated sulfuric, nitric, and hydrochloric acids are highly corrosive and can cause severe burns.[10] Handle in a well-ventilated area (fume hood) with appropriate PPE.

  • Flammable Solvents: Methanol, isopropanol, and ethyl acetate are flammable liquids.[11] All electrical equipment must be explosion-proof. Prevent the build-up of static discharge by grounding all equipment.

  • Toxic/Irritating Compounds: Pyridine derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[12] The final product and intermediates should be handled with care, assuming they are irritants and potentially toxic.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Acid/solvent-resistant gloves (e.g., butyl rubber, neoprene).

  • Body Protection: Flame-retardant lab coat or chemical-resistant apron.

  • Respiratory Protection: Use a respirator with an appropriate cartridge when handling volatile or dusty materials outside of a fume hood.

Waste Management:

  • Aqueous Waste: Acidic and basic aqueous streams must be neutralized before disposal. Streams containing heavy metals (from the iron reduction) must be treated and disposed of as hazardous waste.

  • Organic Waste: Halogenated and non-halogenated solvent waste streams must be segregated and collected in labeled containers for incineration at a licensed facility.

  • Solid Waste: Contaminated solids (filter aids, used PPE) should be disposed of as hazardous chemical waste.

Conclusion

This application note provides a detailed and scalable manufacturing process for 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride. By adhering to the principles of QbD, implementing rigorous in-process controls, and following strict safety protocols, manufacturers can ensure the consistent production of this high-quality pharmaceutical intermediate. The outlined synthetic strategy is robust, and the analytical methods provide the necessary framework for comprehensive quality assurance, supporting successful drug development and manufacturing campaigns.

References

  • Vertex AI Search. (2024). Process Analytical Technology: Enhancing Pharma Development.
  • Pharmaguideline. (n.d.). Process Analytical Technology (PAT) in Pharmaceuticals.
  • Hamilton Company. (n.d.). What is Process Analytical Technology (PAT)?.
  • U.S. Food & Drug Administration (FDA). (n.d.). Guidance for Industry PAT - A Framework for Innovative Pharmaceutical Development, manufacturing, and Quality Assurance.
  • Taylor & Francis Online. (2006). Process Analytical Technology in the Pharmaceutical Industry: A Toolkit for Continuous Improvement.
  • (2025). Pharmaceutical Intermediate Quality Standards Guide.
  • EFCG. (n.d.). The role of intermediates in the manufacturing of APIs.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES.
  • (2024). Pharma Intermediates: The Importance of Quality and Essential Factors.
  • Chemox Pharma. (2026). Intermediates in Pharma: Key Steps in Pharmaceutical Synthesis.
  • PureSynth Research Chemicals. (2026). Pyridine Derivatives Suppliers | A Comprehensive Guide.
  • U.S. Food & Drug Administration (FDA). (n.d.). BACPAC I: Intermediates in Drug Substance Synthesis.
  • (n.d.). MATERIAL SAFETY DATA SHEET - PYRIDINE.
  • Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Amino-5-chloro-3-iodopyridine.
  • ThermoFisher. (2025). SAFETY DATA SHEET - 5-Chloro-2,3-difluoropyridine.
  • (n.d.). Manufacturing Scale-Up of Drugs and Biologics.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride synthesis

Welcome to the technical support center for the synthesis of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your reaction yields.

Proposed Synthetic Pathway

The synthesis of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride is a multi-step process where yield can be compromised at several stages. A reliable and logical pathway begins with 2-Amino-5-chloropyridine, proceeding through nitration, reduction, and a final, critical iodination step before salt formation.

Synthetic_Pathway A 2-Amino-5-chloropyridine B 2-Amino-5-chloro- 3-nitropyridine A->B Nitration (HNO₃/H₂SO₄) C 5-Chloropyridine- 2,3-diamine B->C Reduction (e.g., Fe/HCl or H₂/Pd/C) D 5-Chloro-6-iodo- pyridine-2,3-diamine C->D Iodination (e.g., I₂/NaNO₂) E 5-Chloro-6-iodopyridine- 2,3-diamine HCl D->E Salt Formation (HCl)

Caption: Proposed synthetic route for 5-Chloro-6-iodopyridine-2,3-diamine HCl.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: The iodination of 5-Chloropyridine-2,3-diamine (Step C to D) is unequivocally the most critical stage. The di-amino substituted pyridine ring is highly activated, making it susceptible to over-iodination, side-reactions, or decomposition under harsh conditions. The choice of iodinating agent and meticulous control of reaction parameters (temperature, stoichiometry, pH) are paramount for achieving high yield and purity.

Q2: Why is the final product isolated as a hydrochloride salt?

A2: There are two primary reasons. Firstly, stability is significantly enhanced. Diaminopyridines, particularly in their free base form, are prone to aerial oxidation, which can lead to coloration and degradation over time. Studies on related compounds like 3,4-diaminopyridine have shown that the salt form is considerably more stable under oxidative stress.[1][2][3] Secondly, the hydrochloride salt is typically a crystalline, free-flowing solid that is easier to handle, purify by recrystallization, and weigh accurately compared to the often oily or amorphous free base.

Q3: What are the primary impurities to anticipate in this synthesis?

A3: Key impurities include:

  • Unreacted 5-Chloropyridine-2,3-diamine: From incomplete iodination.

  • Di-iodinated species: If the iodination conditions are too harsh.

  • Oxidation byproducts: If intermediates or the final product are exposed to air for extended periods. These often present as colored impurities.[1]

  • Residual reducing agent/salts: From the nitro reduction step (e.g., iron salts).

  • Regioisomers: While the 2,3-diamino groups strongly direct iodination to the 6-position, minor isomers could form depending on the conditions.

Q4: How should the intermediates and final product be stored?

A4: Both 5-Chloropyridine-2,3-diamine and the final iodinated product should be stored under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated if possible.[4][5] The hydrochloride salt is more stable for long-term storage, but these precautions are still recommended to ensure the highest purity for subsequent applications.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific experimental issues in a question-and-answer format to help you overcome common hurdles.

Problem 1: Low Yield or No Reaction in the Iodination Step (C → D)

Q: My iodination of 5-Chloropyridine-2,3-diamine is giving low yields or failing completely. What are the likely causes and solutions?

A: This is the most common and complex challenge. The cause often lies in the choice of iodinating agent and reaction conditions.

  • Possible Cause 1: Inappropriate Iodinating System.

    • Explanation: The highly activated nature of the diamine substrate requires a mild and efficient iodinating agent. Harsh reagents can cause decomposition, while weak ones may not drive the reaction to completion.

    • Solution: An effective and environmentally benign system for iodinating activated aromatic compounds is molecular iodine (I₂) in the presence of sodium nitrite (NaNO₂).[6] This in-situ generation of an electrophilic iodine species works well under mild conditions. Avoid harsher methods like I₂/HNO₃ which can lead to unwanted side reactions with the amino groups. A Sandmeyer reaction (diazotization followed by addition of KI) is another powerful method for regioselective iodination but involves an extra step of forming the diazonium salt from one of the amino groups, which is not the desired pathway here.[7]

    • See Protocol 2 for a detailed methodology using I₂/NaNO₂.

  • Possible Cause 2: Incorrect Stoichiometry.

    • Explanation: Using a large excess of the iodinating agent can lead to the formation of di-iodinated byproducts, reducing the yield of the desired mono-iodinated product.

    • Solution: Begin with a slight excess of iodine (e.g., 1.1 to 1.2 equivalents) and sodium nitrite. Monitor the reaction closely by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

  • Possible Cause 3: Improper Temperature Control.

    • Explanation: The reaction can be exothermic, and elevated temperatures can lead to decomposition of the starting material and product, as well as the formation of tar-like byproducts.

    • Solution: Maintain strict temperature control. The reaction should be initiated at a low temperature (0-5 °C) using an ice bath, especially during the addition of reagents.[7] Allow the reaction to warm to room temperature slowly only after the initial exothermic phase has subsided.

Problem 2: Incomplete Reduction of the Nitro Group (B → C)

Q: I'm observing residual 2-Amino-5-chloro-3-nitropyridine after the reduction step. How can I ensure the reaction goes to completion?

A: Complete reduction is crucial for a clean subsequent iodination step.

  • Possible Cause 1: Insufficient Reducing Agent or Catalyst Activity.

    • Explanation: Catalytic hydrogenation (H₂ over Pd/C) and metal/acid reductions (Fe/HCl) are common methods.[8][9] In catalytic hydrogenation, the catalyst may be old or poisoned. In metal/acid reductions, an insufficient molar excess of the metal can leave starting material unreacted.

    • Solution:

      • For Catalytic Hydrogenation: Use a fresh, high-quality Pd/C catalyst. Ensure the system is properly flushed with nitrogen then hydrogen and that adequate pressure is maintained.

      • For Fe/HCl Reduction: Use a significant excess of freshly activated iron powder (e.g., 5-10 equivalents). A small amount of acid is catalytic and helps activate the iron surface.[10] Heating the mixture on a steam bath can also drive the reaction to completion.[8]

  • Possible Cause 2: Poor Solubility.

    • Explanation: The nitro-intermediate may have poor solubility in the reaction solvent, limiting its contact with the reducing agent or catalyst.

    • Solution: Choose an appropriate solvent system. For Fe/HCl reductions, a mixture of ethanol and water is often effective.[8] For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are commonly used. Gentle heating can improve solubility, but must be done cautiously with flammable solvents and hydrogen.

Problem 3: Difficulty with Product Purification

Q: My final product is a dark, oily substance that is difficult to purify by column chromatography.

A: This is a frequent issue with amino-containing aromatic compounds.

  • Possible Cause 1: Tailing on Silica Gel.

    • Explanation: The basic amino groups on your product interact strongly with the acidic silanol groups on standard silica gel, leading to severe tailing and poor separation during column chromatography.[11]

    • Solution:

      • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia to your eluent system.[11] This deactivates the acidic sites on the silica, allowing for much sharper peaks.

      • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18 reversed-phase column for purification.[12]

      • Purify as the Salt: A highly effective strategy is to perform an initial purification of the free base, then convert it to the hydrochloride salt. The salt can then be recrystallized to a high degree of purity, which often removes colored impurities effectively.[13]

  • Possible Cause 2: Presence of Tarry Impurities.

    • Explanation: Tarry materials can form from decomposition or side reactions, especially if the reaction overheated or was exposed to air.

    • Solution: Before attempting chromatography or recrystallization, dissolve the crude product in a suitable solvent and treat it with activated charcoal. The charcoal will adsorb many of the colored, high-molecular-weight impurities. Filter the mixture through a pad of Celite to remove the charcoal, and then proceed with purification.[8]

Key Experimental Protocols & Data

Data Summary Table
StepReactionKey Reagents & EquivalentsSolventTemp (°C)Time (h)Typical Yield
A → B Nitration2-Amino-5-chloropyridine (1 eq), 95% HNO₃ (1.1 eq), H₂SO₄H₂SO₄0 → 503~85%
B → C Reduction2-Amino-5-chloro-3-nitropyridine (1 eq), Reduced Iron (5 eq), HCl (cat.)Ethanol/WaterReflux1-2~80%
C → D Iodination 5-Chloropyridine-2,3-diamine (1 eq), I₂ (1.2 eq), NaNO₂ (1.2 eq) Methanol 0 → RT 1-3 >70%
D → E Salt Formation5-Chloro-6-iodopyridine-2,3-diamine (1 eq), Conc. HClEther/Ethanol00.5>95%
Protocol 1: Synthesis of 5-Chloropyridine-2,3-diamine (C)

This protocol combines the nitration and reduction steps.

  • Nitration: In a flask cooled to 0°C, slowly add 2-amino-5-chloropyridine (1.0 eq) to concentrated sulfuric acid. Maintain the temperature below 5°C while adding 95% nitric acid (1.1 eq) dropwise. After addition, stir at 0°C for 1 hour, then allow it to warm to room temperature for 1 hour, and finally heat to 50-60°C for 1 hour.[8]

  • Work-up 1: Carefully pour the reaction mixture onto crushed ice and neutralize with a 40% sodium hydroxide solution to precipitate the 2-amino-5-chloro-3-nitropyridine. Filter the solid, wash with water, and dry.

  • Reduction: To a flask containing the crude nitropyridine (1.0 eq), add reduced iron powder (5.0 eq), 95% ethanol, and a small amount of water. Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).[8][10]

  • Reaction: Heat the mixture on a steam bath or at reflux for 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Work-up 2: Filter the hot reaction mixture through Celite to remove the iron salts, washing the filter cake with hot ethanol. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude 5-Chloropyridine-2,3-diamine can be purified by column chromatography (using a mobile phase containing 1% triethylamine) or used directly in the next step if sufficiently pure.

Protocol 2: Optimized Iodination of 5-Chloropyridine-2,3-diamine (D)

This protocol is designed to maximize yield and minimize side reactions.

  • Setup: Dissolve 5-Chloropyridine-2,3-diamine (1.0 eq) in methanol in a round-bottom flask. Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition: In a separate flask, dissolve molecular iodine (1.2 eq) and sodium nitrite (1.2 eq) in methanol. Add this solution dropwise to the cooled diamine solution over 30 minutes.[6]

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate with 1% triethylamine).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0°C and quench the reaction by adding a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of the iodine disappears.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude 5-Chloro-6-iodopyridine-2,3-diamine. This crude product can be purified by column chromatography as described in the troubleshooting section.

Protocol 3: Formation and Purification of the Hydrochloride Salt (E)
  • Salt Formation: Dissolve the purified 5-Chloro-6-iodopyridine-2,3-diamine free base in a minimal amount of a suitable solvent like diethyl ether or a mixture of ethanol and ether.

  • Precipitation: Cool the solution in an ice bath and slowly add a solution of HCl in ether (or concentrated HCl dropwise) while stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash it with cold diethyl ether to remove any residual impurities, and dry it under vacuum.

  • Recrystallization (Optional): For the highest purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/water or methanol/ether.

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and resolving issues with low reaction yield.

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling of 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride

Welcome to the Technical Support Center. Working with 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride in palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) presents a unique triad of syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride in palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) presents a unique triad of synthetic challenges:

  • Chemoselectivity : Differentiating the highly reactive C6-Iodo bond from the less reactive C5-Chloro bond[1].

  • Substrate Inhibition : The adjacent free amines (-NH₂) can coordinate to the palladium center, potentially poisoning the catalyst or stalling the catalytic cycle[2].

  • Hydrodehalogenation (Protodehalogenation) : Electron-deficient N-heterocycles are notoriously prone to losing their halogen atoms before the desired carbon-carbon bond can form[3].

This guide provides field-proven, mechanistically grounded solutions to prevent dehalogenation and ensure high-yielding, chemoselective couplings.

Part 1: Mechanistic Pathway & Causality

To solve dehalogenation, we must first understand its causality. Hydrodehalogenation is not a random failure; it is a competing catalytic cycle. After the initial oxidative addition of Pd(0) into the C-I bond, the resulting Ar-Pd(II)-I complex faces a kinetic bifurcation. If transmetalation is slow—often due to poor base selection, unactivated boronic acids, or amine-induced catalyst trapping—the Pd(II) intermediate will abstract a hydride (H⁻) from the solvent, base, or trace water[4]. Subsequent reductive elimination yields the undesired dehalogenated byproduct[3].

G Start Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd + Substrate Substrate 5-Chloro-6-iodopyridine Derivative Substrate->OxAdd Transmet Transmetalation (Fast with XPhos/K3PO4) OxAdd->Transmet Boronic Acid + Base Hydride Hydride Abstraction (Slow Transmetalation + H- Source) OxAdd->Hydride Alcohols, Amines, or H2O RedElim Reductive Elimination Desired Coupled Product Transmet->RedElim RedElim->Start Regenerates Pd(0) Dehalo Hydrodehalogenation Undesired Byproduct Hydride->Dehalo Dehalo->Start Regenerates Pd(0)

Catalytic pathways: Desired transmetalation vs. undesired hydrodehalogenation in cross-coupling.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing massive amounts of the dehalogenated byproduct (5-chloropyridine-2,3-diamine) instead of my coupled product? A: This indicates that the rate of hydride abstraction is outcompeting transmetalation. The free amino groups on your substrate can coordinate to the Pd center, effectively trapping it in an off-cycle resting state and prolonging the lifetime of the Ar-Pd(II)-I intermediate[2]. Furthermore, if you are using alcoholic solvents (like ethanol) or strong alkoxide bases, they can undergo β-hydride elimination, acting as direct hydride sources[5]. Solution: Switch to an aprotic solvent system (e.g., 1,4-Dioxane) and use a bulky, electron-rich Buchwald ligand (like XPhos) to sterically prevent amine coordination and accelerate transmetalation[6].

Q2: How does the hydrochloride salt affect the reaction, and how should I adjust my stoichiometry? A: The HCl salt will immediately neutralize one equivalent of your base. If you only use the standard 2.0 equivalents of base, you will be left with an insufficient amount to activate the boronic acid, leading to stalled reactions and increased dehalogenation. Solution: You must add an additional 1.0 equivalent of base strictly to free-base the starting material in situ. For a standard Suzuki coupling with this substrate, use 3.0 to 3.5 equivalents of a mild inorganic base like K₃PO₄[5].

Q3: How do I ensure coupling happens at the C6-I position without touching the C5-Cl bond? A: The innate reactivity of carbon-halogen bonds toward palladium oxidative addition follows the strict order: I > Br > Cl[3]. The C6-I bond is significantly more reactive. To maintain this chemoselectivity, keep the reaction temperature moderate (60–80 °C) and strictly control the stoichiometry of the limiting reagent (the boronic acid) to 1.05 equivalents[1]. Pushing the temperature above 100 °C risks over-arylation.

Part 3: Condition Screening & Data Presentation

The following table summarizes the causal relationship between reaction conditions and the suppression of dehalogenation for this specific substrate class.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Dehalogenation (%)
1Pd(PPh₃)₄Na₂CO₃ (2.0)EtOH / H₂O80< 10> 80
2Pd(OAc)₂ / PPh₃K₃PO₄ (3.0)DMF902560
3Pd(OAc)₂ / XPhosK₃PO₄ (3.0)1,4-Dioxane / H₂O806515
4XPhos Pd G2 K₃PO₄ (3.5) 1,4-Dioxane / H₂O 60 88 < 5

Note: Entry 4 utilizes a pre-catalyst system that rapidly generates the active Pd(0) species, ensuring the catalytic cycle turns over faster than the competing degradation pathways.

Part 4: Validated Step-by-Step Protocol

This self-validating protocol is designed to achieve >85% chemoselective coupling at the C6 position while suppressing hydrodehalogenation to <5%.

Reagents & Materials:

  • 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (1.0 mmol)

  • Arylboronic acid pinacol ester (1.05 mmol)[6]

  • XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%)[2]

  • K₃PO₄, anhydrous powder (3.5 mmol)[5]

  • 1,4-Dioxane (Anhydrous, 4.0 mL)

  • Degassed DI Water (1.0 mL)

Methodology:

  • Preparation & Free-Basing: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (1.0 mmol), the arylboronic acid pinacol ester (1.05 mmol), and K₃PO₄ (3.5 mmol). Self-Validation Check: Ensure the base is finely powdered to maximize surface area for the initial in situ neutralization step.

  • Catalyst Addition: Add the XPhos Pd G2 pre-catalyst (2 mol%). Seal the tube with a rubber septum.

  • Atmosphere Exchange (Critical Step): Evacuate the tube under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Oxygen must be excluded to prevent homocoupling of the boronic ester and oxidation of the phosphine ligand[6].

  • Solvent Addition: Syringe in the anhydrous 1,4-Dioxane (4.0 mL) followed by the degassed water (1.0 mL). Mechanistic Insight: A 4:1 organic-to-aqueous ratio provides enough water to dissolve the phosphate salts for transmetalation, but not enough to act as a bulk hydride source[4].

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 60 °C with vigorous stirring (800 rpm) for 2–4 hours.

  • In-Process Monitoring: After 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: Look for the mass of the desired product. If a peak corresponding to [M - 126] (loss of Iodine + addition of Hydrogen) is observed, dehalogenation is occurring. If starting material remains, do not arbitrarily increase temperature; instead, verify base solubility.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) to remove inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane/Methanol due to the polarity of the diamine).

Sources

Troubleshooting

Technical Support Center: Recrystallization Optimization for 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride

From the Desk of the Senior Application Scientist Welcome to the technical support hub for downstream processing of heavily functionalized pyridine derivatives. 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (CAS: 236...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for downstream processing of heavily functionalized pyridine derivatives. 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (CAS: 2367002-79-5) presents a notorious crystallization challenge[1]. The juxtaposition of a highly polar, hydrogen-bonding diamine hydrochloride motif with bulky, lipophilic halogens (chlorine and iodine) creates a molecule with a steep and unforgiving solubility cliff.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity crystalline recovery without succumbing to common thermodynamic pitfalls like oiling out or oxidative degradation.

Section 1: Mechanistic FAQs on Solvent Selection

Q: Why does this specific hydrochloride salt resist traditional single-solvent recrystallization? A: Single-solvent systems rely on a steep, temperature-dependent solubility curve. Because of the ionic nature of the hydrochloride salt, 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride is excessively soluble in highly polar solvents (like water or methanol) even at near-freezing temperatures[1]. Conversely, it is completely insoluble in moderately polar or non-polar solvents (like ethyl acetate or hexane) even at their boiling points[2]. Therefore, a solvent/antisolvent (binary) system is mechanistically required to control the supersaturation gradient.

Q: What is the optimal solvent/antisolvent pairing for this compound? A: Based on the lattice energy of pyridine-2,3-diamine salts, the optimal approach utilizes a short-chain alcohol as the primary solvent and an aprotic ether or ester as the antisolvent, similar to systems used for related thieno[2,3-c]pyridine-2,3-diamine hydrochlorides[2].

Table 1: Quantitative Comparison of Binary Solvent Systems

Primary SolventAntisolventVolume Ratio (v/v)Yield (%)Purity (HPLC)Mechanistic Observation
MethanolDiethyl Ether1 : 482%>98.5%Rapid supersaturation; highly prone to oiling out if added too fast.
EthanolEthyl Acetate1 : 376%>99.0%Slower kinetics; excellent crystal habit; thermal stability required[3].
IsopropanolHeptane1 : 245%95.0%Poor solubility in IPA requires excessive heating; drastically increases oxidation risk.
Section 2: Troubleshooting Guide

Q: During antisolvent addition, my product forms a viscous syrup at the bottom of the flask (oiling out) instead of crystallizing. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the solvent mixture's composition crosses the binodal curve before crossing the solubility curve, trapping the solute in a solute-rich liquid phase rather than forming a solid lattice.

  • Causality: The antisolvent was added too rapidly, creating localized zones of extreme supersaturation that bypassed the metastable nucleation zone.

  • Self-Validating Action: Reheat the mixture until the oil redissolves into a single homogeneous phase. Begin cooling at a strictly controlled rate (e.g., 0.1°C/min). Introduce 1-2% (w/w) of pure 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride seed crystals just above the metastable zone limit to force heterogeneous nucleation before LLPS can occur.

Q: My solution turns dark brown or purple when heated in methanol. Is the compound degrading? A: Yes. 2,3-diaminopyridines are highly susceptible to oxidative degradation, forming highly colored polymeric or quinonoid byproducts[4]. Furthermore, the presence of the heavy iodine atom at the 6-position can facilitate photolytic or thermal carbon-halogen bond cleavage if pushed to extremes.

  • Causality: Dissolved oxygen in the solvent reacts with the electron-rich diamine moiety at elevated temperatures.

  • Self-Validating Action: Sparge all recrystallization solvents with Nitrogen or Argon for 15 minutes prior to use. Conduct the dissolution step at a maximum of 50°C (do not boil the methanol) strictly under an inert atmosphere.

Section 3: Self-Validating Experimental Protocol

Optimized Workflow: Ethanol / Ethyl Acetate Recrystallization This protocol is designed as a self-validating system: each step contains an observable milestone to confirm thermodynamic and kinetic success before proceeding.

  • Preparation & Degassing: Sparge 10 mL of absolute Ethanol and 30 mL of Ethyl Acetate with N₂ for 15 minutes.

    • Validation: Solvents should be at room temperature and stored under a positive N₂ pressure balloon.

  • Dissolution: In a Schlenk flask under N₂, suspend 1.0 g of crude 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride[1] in 5 mL of the degassed Ethanol. Warm gently to 45-50°C using a water bath. Add additional Ethanol dropwise (up to 3 mL) until complete dissolution is achieved.

    • Validation: The solution must be completely clear, albeit potentially pale yellow. If the solution is dark brown, oxidation has already occurred.

  • Filtration (Recommended): Pass the warm solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean, N₂-purged receiving flask to remove insoluble particulates that cause spurious nucleation.

  • Antisolvent Addition: Maintain the solution at 40°C. Begin adding the degassed Ethyl Acetate dropwise via an addition funnel at a strict rate of 1 mL/min. Stop addition when the solution becomes persistently cloudy (the cloud point).

    • Validation: The persistent cloudiness confirms you have successfully entered the metastable zone.

  • Seeding & Aging: Add 10 mg of pure seed crystals. Hold the temperature at 40°C for 30 minutes without further antisolvent addition.

    • Validation: You should observe the amorphous cloudiness transitioning into distinct, shimmering microcrystals.

  • Cooling Profile: Ramp the temperature down to 5°C at a rate of 0.2°C/min. Once at 5°C, add the remaining Ethyl Acetate over 20 minutes to maximize yield, mirroring established protocols for related diamine derivatives[3].

  • Isolation: Filter the resulting suspension through a sintered glass funnel under a blanket of N₂. Wash the filter cake with 5 mL of cold (0°C) Ethyl Acetate. Dry in a vacuum oven at 30°C for 12 hours.

Section 4: Visualization of the Troubleshooting Logic

Recrystallization_Troubleshooting Start Dissolve Crude Salt in Degassed EtOH (50°C) Add_AS Add EtOAc Antisolvent Dropwise at 40°C Start->Add_AS Obs_1 Observation: Does it Oil Out? Add_AS->Obs_1 Fix_1 Action: Reheat to clear, reduce AS rate, add seeds Obs_1->Fix_1 Yes Obs_2 Observation: Dark Discoloration? Obs_1->Obs_2 No Fix_1->Obs_2 Fix_2 Action: Halt heating. Ensure strict N2 atmosphere. Obs_2->Fix_2 Yes Cooling Controlled Cooling (0.2°C/min) to 5°C Obs_2->Cooling No Fix_2->Cooling End Pure Crystalline Hydrochloride Salt Cooling->End

Decision-tree workflow for troubleshooting 5-Chloro-6-iodopyridine-2,3-diamine HCl recrystallization.

References[1] Title: CAS 2367002-79-5 | 3H30-M-0C | MDL MFCD31812085 | 5-Chloro ...

Sources

Optimization

Technical Support Center: Troubleshooting 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide for researchers, chemists, and drug development professionals scaling up the synthesis of 5-chloro-6-iodopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide for researchers, chemists, and drug development professionals scaling up the synthesis of 5-chloro-6-iodopyridine-2,3-diamine hydrochloride . This compound is a highly functionalized, sensitive intermediate critical to the development of AMP-activated protein kinase (AMPK) activators[1], which are pivotal in treating metabolic disorders and gut-brain axis dysfunctions[2].

The synthesis of this diaminopyridine core presents unique chemo- and regioselectivity challenges, particularly concerning the lability of the carbon-iodine (C-I) bond under reducing conditions. This guide provides a field-proven, self-validating framework to troubleshoot impurity profiles, optimize yields, and ensure the scientific integrity of your workflow.

Part 1: Synthetic Workflow & Regiochemical Logic

The standard synthetic route involves a four-step sequence starting from 6-chloro-3-nitropyridin-2-amine[3]. The most critical phases involve a Finkelstein-type halogen exchange and a chemoselective nitro reduction.

SynthesisRoute SM 6-chloro-3-nitro- pyridin-2-amine Int1 5,6-dichloro-3-nitro- pyridin-2-amine SM->Int1 NCS, AcOH 100°C Int2 5-chloro-6-iodo-3-nitro- pyridin-2-amine Int1->Int2 NaI, AcOH 90°C FB 5-chloro-6-iodopyridine- 2,3-diamine Int2->FB SnCl2·2H2O, EtOH 70°C API 5-chloro-6-iodopyridine- 2,3-diamine HCl FB->API HCl (anhydrous) Solvent

Fig 1. Four-step synthetic workflow for 5-chloro-6-iodopyridine-2,3-diamine hydrochloride.

The Logic of Regioselective Halogen Exchange

During Step 2, nucleophilic aromatic substitution (SNAr) must occur exclusively at the C-6 position.

HalogenExchange SM 5,6-dichloro-3-nitro- pyridin-2-amine PathA C-6 Substitution (Para to NO2) SM->PathA Fast (Activated) PathB C-5 Substitution (Meta to NO2) SM->PathB Slow (Unactivated) ResultA 5-chloro-6-iodo-3-nitro- pyridin-2-amine (Target) PathA->ResultA ResultB 5,6-diiodo-3-nitro- pyridin-2-amine (Impurity) PathB->ResultB Excess NaI / >90°C ResultA->ResultB Over-reaction

Fig 2. Regioselectivity logic in the Finkelstein-type halogen exchange step.

Part 2: Quantitative Impurity Matrix

To maintain pharmaceutical-grade integrity, monitor your process for the following common impurities. Limits are based on standard ICH Q3A/Q3D guidelines for late-stage intermediates.

Impurity NameOrigin StepStructural MechanismMass (M+H)+Target Limit
5,6-dichloro-3-nitropyridin-2-amine Step 2Incomplete halogen exchange208.0< 0.15%
5,6-diiodo-3-nitropyridin-2-amine Step 2Over-iodination at C-5391.8< 0.10%
5-chloropyridine-2,3-diamine Step 3Reductive de-iodination144.0< 0.15%
Hydroxylamine intermediate Step 3Incomplete nitro reduction285.9< 0.15%
Elemental Tin (Sn) Step 3Incomplete KF sequestrationN/A (ICP)< 20 ppm

Part 3: Self-Validating Methodologies

Do not simply execute steps; understand the mechanistic causality behind them. Every protocol below is designed as a self-validating system , ensuring you can verify success in real-time before proceeding to the next step.

Protocol A: Regioselective Halogen Exchange (Step 2)
  • Action: To a solution of 5,6-dichloro-3-nitropyridin-2-amine (48 g, 0.23 mol) in AcOH (250 mL), add NaI (73 g, 0.48 mol, 2.1 eq)[3]. Stir at 90 °C for 12 hours.

  • Causality: The SNAr reaction is highly regioselective. The 6-chloro group is activated by the strongly electron-withdrawing nitro group at the para position. The 5-chloro group is meta to the nitro group and remains unactivated[3]. Acetic acid provides a polar protic environment that stabilizes the transition state. 90 °C provides the exact thermal energy required to overcome the activation barrier for the 6-position without forcing the kinetically unfavorable substitution at the 5-position.

  • Validation Checkpoint: In-Process Control (IPC) via LC-MS should show <2% starting material. The reaction mixture will deepen in color due to trace I2​ formation. If the reaction stalls, do not increase the temperature , as this will generate the 5,6-diiodo impurity. Instead, verify the anhydrous nature of the NaI used.

Protocol B: Chemoselective Nitro Reduction (Step 3)
  • Action: Dissolve 5-chloro-6-iodo-3-nitropyridin-2-amine (60 g, 0.20 mol) in EtOH (300 mL). Add SnCl2​⋅2H2​O (180 g, 0.80 mol, 4.0 eq)[3]. Stir at 70 °C for exactly 0.5 hours.

  • Causality: Tin(II) chloride is selected over catalytic hydrogenation (e.g., H2​ with Pd/C). Palladium aggressively catalyzes the hydrodehalogenation of the sensitive C-I bond. SnCl2​ provides a milder, single-electron transfer reduction that preserves the iodine atom[2]. Strict temporal control (0.5 h) prevents the kinetic progression of over-reduction (de-iodination).

  • Validation Checkpoint 1: The reaction mixture will transition from a yellow suspension to a darker, homogeneous solution, indicating the reduction of the nitrochromophore. LC-MS must indicate >98% conversion with a primary product mass of (M+H)+ = 269.8[4].

  • Action: Add water (450 mL) and KF (180 g). Stir for 0.5 h[3].

  • Causality: Potassium fluoride acts as a strong fluoride donor, coordinating with Sn(II)/Sn(IV) ions to form the highly insoluble K2​SnF6​ complex. This prevents tin from chelating with the newly formed diamine[2].

  • Validation Checkpoint 2: A dense white precipitate ( K2​SnF6​ ) will form immediately upon KF addition, validating the successful sequestration of toxic tin residues.

Protocol C: Hydrochloride Salt Formation (Step 4)
  • Action: Dissolve the free base in a degassed, anhydrous solvent (e.g., EtOAc or EtOH) under an inert argon atmosphere. Introduce stoichiometric anhydrous HCl (gas or in dioxane) slowly at 0-5 °C.

  • Causality: Electron-rich diaminopyridines with an iodide substituent are highly prone to rapid air oxidation, forming colored azo or quinonoid polymeric impurities. Exothermic salt formation can cause localized heating, leading to degradation. Anhydrous conditions prevent the hydrolysis of the halogens.

  • Validation Checkpoint: The initial solution should be pale yellow. Any rapid darkening to brown/purple indicates oxygen ingress. Upon HCl addition, a crystalline solid (5-chloro-6-iodopyridine-2,3-diamine hydrochloride) will precipitate cleanly.

Part 4: Expert Troubleshooting FAQs

Q: Why am I seeing significant levels of 5-chloropyridine-2,3-diamine (de-iodinated impurity) during the nitro reduction step? A: Iodine on an electron-deficient pyridine ring is highly susceptible to hydrodehalogenation, especially under reducing conditions with transition metals. Prolonged heating at 70 °C or excess SnCl2​ drives the reductive cleavage of the C-I bond.

ImpurityMechanisms SM 5-chloro-6-iodo-3-nitro- pyridin-2-amine Target Target: 5-chloro-6-iodopyridine- 2,3-diamine SM->Target Optimal SnCl2 (4 eq, 70°C, 0.5h) Deiodo Impurity: 5-chloropyridine- 2,3-diamine (De-iodination) SM->Deiodo Over-reduction (Excess Heat/Time) Incomplete Impurity: Hydroxylamine Intermediate SM->Incomplete Under-reduction (Insufficient SnCl2)

Fig 3. Competing reaction pathways during the SnCl2 nitro reduction step.

Solution: Strictly control the reaction time (0.5 h maximum) and temperature (70 °C)[3]. Quench immediately with KF and water to halt the reduction and precipitate the tin.

Q: My halogen exchange is stalling at 80% conversion. Should I increase the equivalents of NaI or the temperature? A: No. Increasing the temperature above 90 °C or adding massive excesses of NaI will force the kinetically slower substitution at the C-5 position, yielding the difficult-to-remove 5,6-diiodo-3-nitropyridin-2-amine impurity. Solution: The stall is likely due to moisture in the system, which hydrates the iodide ion and reduces its nucleophilicity. Ensure your acetic acid is glacial and your NaI is strictly anhydrous.

Q: Even after the KF quench, my final API fails ICP-MS testing for heavy metals (Tin > 20 ppm). How can I fix this? A: Amines are excellent chelators for tin. If the KF quench is too brief, or if the water ratio is incorrect, the K2​SnF6​ complex will not fully precipitate. Solution: Ensure you are using at least 3-4 equivalents of KF relative to the tin used[2]. Stir the quench mixture vigorously for a full 30 minutes before filtration. If tin persists in the final hydrochloride salt, perform a recrystallization from hot ethanol/water, which breaks the weak amine-tin chelates.

Q: Why does my isolated hydrochloride salt turn dark brown/black during storage? A: This is a classic symptom of auto-oxidation. The free base is exceptionally sensitive, but even the hydrochloride salt can oxidize if exposed to ambient humidity and light. Solution: Always perform the salt formation using degassed solvents under an inert atmosphere (Nitrogen or Argon). Store the final API in amber glass vials, backfilled with Argon, and kept desiccated at 2-8 °C.

References

  • WO2021263039A1 - AMPK activators (Google Patents). Details the specific step-by-step synthesis, stoichiometric ratios, and thermal conditions for 5-chloro-6-iodopyridine-2,3-diamine.
  • US11279702B2 - AMPK activators (Google Patents). Provides mass spectrometry validation data (M+H = 299.8 for intermediates) and structural claims for the diaminopyridine core.
  • WO2014031515A1 - Novel azabenzimidazole hexahydrofuro[3,2-b]furan derivatives (Google Patents). Outlines the mechanistic rationale for using Potassium Fluoride (KF) to sequester Tin during the chemoselective nitro reduction step.
  • 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (Sigma-Aldrich). Commercial reference standard and stability profile for the final API hydrochloride salt.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride

Overview & Chemical Profiling 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride is a complex pharmaceutical intermediate that presents a unique chromatographic dichotomy. The pyridine ring and heavy halogen substituents...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chemical Profiling

5-Chloro-6-iodopyridine-2,3-diamine hydrochloride is a complex pharmaceutical intermediate that presents a unique chromatographic dichotomy. The pyridine ring and heavy halogen substituents (5-chloro and 6-iodo) impart significant polarizability and localized hydrophobicity. Conversely, the 2,3-diamine groups and the hydrochloride salt form render the bulk of the molecule highly polar and basic.

This structural contradiction frequently leads to retention instability, severe peak tailing, and poor resolution on standard reversed-phase columns. This technical support guide provides causal troubleshooting, validated protocols, and structural workflows to optimize your HPLC methods for this specific analyte.

Section 1: Method Development Logic & Workflow

When developing a method for a halogenated basic salt, the first critical decision is establishing the correct chromatographic mode based on the analyte's retention behavior.

HPLC_Workflow A Analyze Compound: 5-Chloro-6-iodopyridine-2,3-diamine HCl B Assess Polarity & Retention A->B C RP-HPLC Route (Hydrophobic Halogens) B->C Adequate Retention D HILIC Route (Polar Diamine HCl Salt) B->D Elutes at Void E Low pH (pH < 3) 0.1% TFA / Formic Acid Protonates Silanols C->E F High pH (pH ~10) Ammonium Bicarbonate Deprotonates Amines C->F H Bare Silica / Amide Column >70% Acetonitrile Ammonium Acetate Buffer D->H G Use Hybrid/Endcapped C18 (e.g., BEH or CSH) E->G F->G I Evaluate Peak Symmetry & Tailing Factor G->I H->I

Decision matrix for selecting RP-HPLC vs. HILIC pathways for basic pyridine derivatives.

Section 2: Troubleshooting & FAQs

Q1: Why does 5-Chloro-6-iodopyridine-2,3-diamine exhibit severe peak tailing on my standard C18 column, and how do I resolve it? Causality & Solution: Peak tailing for basic analytes is primarily driven by secondary ion-exchange interactions. The 2,3-diamine groups are basic and become protonated (positively charged) in typical aqueous mobile phases. Standard silica-based C18 columns contain residual surface silanol groups (Si-OH) that ionize into negatively charged silanolates (Si-O⁻) at mid-to-high pH levels. The electrostatic attraction between the protonated diamines and the deprotonated silanols causes a portion of the analyte to be retained longer, creating a tail[1]. Resolution Strategy:

  • Low pH Mobile Phase: Lower the mobile phase pH to ≤ 3.0 using 0.1% Trifluoroacetic acid (TFA) or formic acid. This fully protonates the silanol groups, neutralizing their charge and suppressing the secondary interaction[1].

  • Use a Competing Base: If low pH is insufficient, add a mobile phase modifier like Triethylamine (TEA) at 5 mM. TEA acts as a silanol suppressor by outcompeting the pyridine diamine for the anionic silanol sites[2].

  • Advanced Stationary Phases: Switch to a Charged Surface Hybrid (CSH) or Bridged Ethylene Hybrid (BEH) column. These columns are heavily endcapped and designed specifically to mitigate basic peak tailing[1].

Q2: My compound elutes near the void volume in Reversed-Phase (RP-HPLC). Should I switch to HILIC? Causality & Solution: Because it is a hydrochloride salt with two amine groups, the molecule is highly hydrophilic. If standard RP-HPLC using high-aqueous gradients fails to retain the compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the scientifically sound alternative[3]. In HILIC, the retention mechanism is inverted: water acts as the strong eluting solvent, and the mobile phase is highly organic (typically >70% acetonitrile)[3]. The polar stationary phase (e.g., bare silica or amide) holds a water-rich layer. The polar diamine hydrochloride salt partitions into this aqueous layer, drastically increasing retention compared to RP-HPLC[4]. Note: When using HILIC, avoid ion-pairing agents like TFA, as they can dramatically reduce retention in this mode[5]. Instead, use volatile buffers like 10 mM ammonium formate or acetate to maintain ionic strength and pH[5].

Q3: How do the 5-chloro and 6-iodo substituents impact method stability and selectivity? Causality & Solution: Halogens are highly electronegative and polarizable. The bulky 6-iodo group introduces significant steric hindrance and hydrophobicity, which can be leveraged for separation from structurally similar impurities (e.g., dehalogenated degradation products). However, iodine on a pyridine ring can be susceptible to nucleophilic substitution or dehalogenation under highly alkaline conditions. Therefore, if utilizing a high-pH RP-HPLC strategy (e.g., pH 10 with ammonium bicarbonate to deprotonate the amines and increase hydrophobicity)[1], ensure you are using a hybrid column (like BEH) that can withstand high pH without silica dissolution[1], and prepare samples fresh to prevent degradation of the carbon-iodine bond.

Section 3: Validated Experimental Protocols

Protocol A: Low-pH RP-HPLC Method for Silanol Suppression

Objective: To achieve sharp, symmetrical peaks for 5-Chloro-6-iodopyridine-2,3-diamine by suppressing silanol ionization.

  • Column Selection: Select a high-purity, endcapped C18 column (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex, 150 x 4.6 mm, 3.5 µm)[1][2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0). The low pH ensures silanols are protonated[1].

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: Start at 5% B to maximize retention of the polar salt. Ramp to 60% B over 15 minutes. (The halogens will ensure the compound elutes before high organic concentrations are reached).

  • Sample Diluent: Dissolve the standard in 95% Water / 5% Acetonitrile. Crucial: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% methanol), it will cause peak distortion and fronting.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

Protocol B: HILIC Method for Enhanced Retention of the Hydrochloride Salt

Objective: To retain the highly polar diamine salt when RP-HPLC fails, utilizing orthogonal selectivity.

  • Column Selection: Bare silica or Amide HILIC column (100 x 2.1 mm, 1.7 µm for UHPLC).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5. (Avoid TFA[5]).

    • Mobile Phase B: 100% Acetonitrile.

  • Isocratic/Gradient Program: In HILIC, start with a high organic concentration[5]. Run an isocratic hold at 85% B / 15% A for 5 minutes, or a shallow gradient from 90% B to 70% B over 10 minutes. Do not exceed 3% change per minute to ensure reproducible partitioning[5].

  • Equilibration: HILIC columns require extensive equilibration. Flush with at least 15 column volumes of the starting mobile phase before the first injection to ensure the water-rich layer is fully established.

Section 4: Quantitative Method Parameters & Comparison

The following table summarizes the physicochemical tuning parameters for optimizing the chromatography of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride across different chromatographic modes.

ParameterRP-HPLC (Low pH Strategy)RP-HPLC (High pH Strategy)HILIC (Polar Retention Strategy)
Target Analyte State Fully protonated (Cationic)Deprotonated (Neutral free base)Fully protonated (Salt form)
Stationary Phase Endcapped C18 / CSHHybrid C18 (BEH)Bare Silica / Amide / Zwitterionic
Aqueous Buffer 0.1% TFA or Formic Acid (pH 2-3)10 mM Ammonium Bicarbonate (pH 10)10-20 mM Ammonium Acetate (pH 4-5)
Organic Modifier Acetonitrile or MethanolAcetonitrileAcetonitrile (Strictly >70%)
Primary Retention Mechanism Hydrophobic partitioning of halogensHydrophobic partitioning of neutral moleculePartitioning into aqueous enriched layer
Tailing Mitigation Silanol protonation (Si-OH)Analyte deprotonation (R-NH2)Electrostatic repulsion / Buffer strength
Typical Retention Factor ( k ) 1.5 - 3.04.0 - 6.03.0 - 8.0

References

  • [2] Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

  • [4] Title: HILIC to the Rescue: Pharmaceutical Development Case Examples Source: LCGC International (Chromatography Online) URL: [Link]

  • [1] Title: How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 Source: Waters Knowledge Base URL:[Link]

  • [3] Title: Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis Source: AMSbiopharma URL:[Link]

Sources

Optimization

Reducing oxidation of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride during long-term storage

Welcome to the technical support resource for 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of compound oxidation during long-term storage. By understanding the underlying mechanisms and implementing proper handling and storage protocols, you can ensure the integrity and stability of this critical reagent.

I. Understanding the Challenge: Oxidation of Diaminopyridines

5-Chloro-6-iodopyridine-2,3-diamine hydrochloride, like many aromatic amines, is susceptible to oxidative degradation. The electron-rich diamino-substituted pyridine ring is prone to attack by atmospheric oxygen and other oxidizing species. This process can be accelerated by factors such as light, heat, and the presence of metal ions.

Oxidation can lead to the formation of various degradation products, including nitroso and nitro derivatives, as well as colored polymeric materials.[1][2] This not only reduces the purity of the starting material but can also introduce impurities that may interfere with downstream applications, leading to inconsistent experimental results and potential safety concerns.

Diagram: Potential Oxidation Pathway

The following diagram illustrates a simplified potential pathway for the oxidation of the aminopyridine moiety. The actual degradation can be more complex, involving multiple intermediates and side reactions.

OxidationPathway cluster_0 Oxidation Process Aminopyridine Aminopyridine Radical_Cation Radical Cation Intermediate Aminopyridine->Radical_Cation [O₂] Oxidized_Products Oxidized Products (e.g., Nitroso, Nitro, Polymers) Radical_Cation->Oxidized_Products Further Oxidation Light Light Light->Aminopyridine Accelerate Heat Heat Heat->Aminopyridine Accelerate Metal_Ions Metal Ions Metal_Ions->Aminopyridine Accelerate

Caption: Simplified oxidative degradation pathway of aminopyridines.

II. Frequently Asked Questions (FAQs)

Q1: My 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride has changed color (e.g., turned yellow or brown). What does this indicate?

A1: A change in color is a common visual indicator of oxidative degradation. The formation of colored impurities, such as nitroso compounds or polymeric byproducts, often results in a shift from a white or off-white solid to a yellow or brown hue.[3] If you observe a color change, it is highly recommended to assess the purity of the material before use.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The main culprits are exposure to oxygen (air) , light , and elevated temperatures .[4][5] The presence of trace metal ions can also catalyze oxidative reactions.[6] The hydrochloride salt form generally offers better stability than the free base, but it is not immune to degradation under suboptimal storage conditions.

Q3: Can I still use the compound if it shows signs of minor degradation?

A3: This depends on the sensitivity of your application. For many synthetic and research purposes, minor impurities may be tolerable. However, for applications in drug development, GMP processes, or quantitative assays, using a degraded compound can lead to unreliable results. It is crucial to perform an analytical purity check (e.g., via HPLC or LC-MS) to quantify the extent of degradation before making a decision.

Q4: Are there any chemical additives that can prevent oxidation?

A4: Yes, the use of antioxidants can be an effective strategy, particularly for solutions.[3][5] Common antioxidants include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[5] However, the compatibility of any antioxidant with your specific experimental setup must be carefully evaluated. For solid-state storage, controlling the storage environment is the most effective approach.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the oxidation of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride.

Observed Issue Potential Cause(s) Recommended Actions
Change in physical appearance (e.g., color change, clumping) Oxidation due to exposure to air, light, or heat.1. Review and optimize storage conditions (see Section IV).2. Protect the compound from light using amber vials or by wrapping the container.[5][6]3. For long-term storage, consider refrigeration (2-8 °C) under an inert atmosphere.[5][7][8]
Appearance of new peaks in HPLC/LC-MS analysis Degradation of the compound.1. Quantify the purity of the compound using a validated analytical method.2. If degradation is significant, consider purifying the material or obtaining a new batch.3. Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[9]
Inconsistent or poor results in downstream experiments Use of degraded starting material.1. Immediately test the purity of the stored compound.2. If purity is compromised, switch to a fresh, properly stored batch of the reagent.3. Re-evaluate and tighten storage and handling protocols for all sensitive reagents.
Compound appears moist or sticky Absorption of atmospheric moisture.1. Store the compound in a desiccator or a dry box.[10]2. Ensure container lids are tightly sealed.[4][11]3. For highly sensitive applications, handle the compound in a glove box.[4][12][13]
Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Start Degradation Suspected? ReviewStorage Review Storage Conditions (Temp, Light, Air) Start->ReviewStorage StorageOK Storage OK? ReviewStorage->StorageOK AnalyzePurity Analyze Purity (HPLC, LC-MS) StorageOK->AnalyzePurity Yes ImplementChanges Implement Storage/Handling Protocol Changes StorageOK->ImplementChanges No PurityAcceptable Purity Acceptable? AnalyzePurity->PurityAcceptable UseCompound Use Compound with Caution PurityAcceptable->UseCompound Yes PurifyOrReplace Purify or Replace Compound PurityAcceptable->PurifyOrReplace No ImplementChanges->AnalyzePurity

Caption: Decision-making workflow for suspected compound degradation.

IV. Recommended Protocols for Long-Term Storage

To ensure the long-term stability of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride, adhere to the following protocols.

Protocol 1: Optimal Storage Conditions
Parameter Recommendation Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary oxidant.[5][12]
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical degradation.[7][8] Avoid repeated freeze-thaw cycles.
Light Protect from LightPrevents photo-oxidation.[4][6]
Container Tightly Sealed Amber Glass VialAmber glass blocks UV light, and a tight seal prevents ingress of air and moisture.[4][6]
Humidity Low Humidity Environment (e.g., Desiccator)Minimizes moisture absorption, as the compound can be hygroscopic.[14]
Protocol 2: Handling Air-Sensitive Compounds

For optimal stability, especially when accessing the compound multiple times, handling under an inert atmosphere is recommended.

Objective: To aliquot the compound without significant exposure to atmospheric oxygen and moisture.

Materials:

  • Glove box or glove bag[13]

  • Source of dry, inert gas (Argon or Nitrogen)

  • Schlenk line (alternative to glove box)[13]

  • Dry, clean spatulas and weighing boats

  • Pre-dried amber glass vials with septa or screw caps

Procedure:

  • Preparation: Place the sealed container of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride, along with all necessary tools (spatulas, vials, etc.), into the antechamber of a glove box.

  • Inert Environment: Purge the antechamber and then transfer the items into the main chamber containing an inert atmosphere (O₂ and H₂O levels <10 ppm).

  • Equilibration: Allow the compound container to equilibrate to the glove box temperature before opening to prevent condensation.

  • Aliquoting: Carefully open the main container and quickly dispense the desired amount of compound into pre-labeled vials.

  • Sealing: Tightly seal the new vials and the main container. For added protection, consider sealing the caps with paraffin film.

  • Removal: Transfer the sealed vials and the main container out of the glove box through the antechamber.

  • Storage: Immediately place the containers in the recommended storage conditions (2-8 °C, protected from light).

Diagram: Inert Atmosphere Handling Workflow

InertHandling Start Prepare Materials Antechamber Place in Glove Box Antechamber Start->Antechamber Purge Purge Antechamber Antechamber->Purge Transfer Transfer to Main Chamber Purge->Transfer Equilibrate Equilibrate to Temperature Transfer->Equilibrate Aliquot Aliquot Compound Equilibrate->Aliquot Seal Seal Vials and Main Container Aliquot->Seal Remove Remove via Antechamber Seal->Remove Store Store at 2-8°C, Protected from Light Remove->Store

Caption: Workflow for handling the compound in a glove box.

V. Analytical Methods for Stability Monitoring

Regularly assessing the purity of your stored compound is a critical component of quality control.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the preferred technique for quantifying the parent compound and detecting degradation products.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., determined by a UV scan).

  • Quantification: Use a calibrated external standard of known purity.

By adhering to these guidelines, you can significantly reduce the risk of oxidative degradation and ensure the long-term stability and reliability of your 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride.

References
  • Kubicki, M. (2018). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. Structural Chemistry, 29(4), 1163–1173. [Link]

  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494–494. [Link]

  • Pleshakova, T. O., et al. (2020). The Kinetics of Oxidation of 3-Aminopyridin-2(1H)-ones by Hydrogen Peroxide in the Presence of Horseradish Peroxidase. Moscow University Chemistry Bulletin, 75(4), 241–246. [Link]

  • Porta, R., et al. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Chemistry, 4(1), 86–107. [Link]

  • Gilimkhanova, A. A., et al. (2026). PERSULFATE OXIDATION OF 2-AMINOPYRIDINE. ChemChemTech, 69(2), 104–110. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. In Pharmaceutical Development and Technology (Vol. 10, Issue 1, pp. 1–32). [Link]

  • Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from [Link]

  • Baertschi, S. W., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 314. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Britton, J., et al. (2016). Aerobic oxidations in flow: opportunities for the fine chemicals and pharmaceuticals industries. Reaction Chemistry & Engineering, 1(5), 459–470. [Link]

  • Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 232. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. [Link]

  • Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 232. [Link]

  • University of California, Berkeley. (n.d.). Practices for Proper Chemical Storage. [Link]

  • Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Drogin, I., & Rosanoff, M. A. (1911). On the detection and determination of halogens in organic compounds. Journal of the American Chemical Society, 33(5), 795–802. [Link]

  • Sharma, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health & Safety, 30(6), 40–51. [Link]

  • de la Calle, I., et al. (2020). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 412(24), 5875–5893. [Link]

  • da Silva, S. L. C., et al. (2020). Halogen determination in food and biological materials using plasma-based techniques: challenges and trends of sample preparation. Journal of Analytical Atomic Spectrometry, 35(10), 2096–2110. [Link]

  • Macdonald, T. L., et al. (1985). Oxidation of halogenated compounds by cytochrome P-450, peroxidases, and model metalloporphyrins. The Journal of Biological Chemistry, 260(14), 8537–8542. [Link]

  • PubChem. (n.d.). 6-Chloropyridine-2,3-diamine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride vs free base

As a Senior Application Scientist specializing in late-stage heterocyclic functionalization, I frequently evaluate the synthetic trajectory of polyfunctional scaffolds. 5-Chloro-6-iodopyridine-2,3-diamine is a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in late-stage heterocyclic functionalization, I frequently evaluate the synthetic trajectory of polyfunctional scaffolds. 5-Chloro-6-iodopyridine-2,3-diamine is a highly versatile, tetra-substituted pyridine building block that has become indispensable in the development of kinase inhibitors, particularly in the synthesis of azabenzimidazole-based AMPK (AMP-activated protein kinase) activators[1][2].

When designing a synthetic route, the choice between utilizing the hydrochloride (HCl) salt [3][4] or the free base [5] of this diamine is not merely a matter of inventory—it fundamentally dictates catalyst turnover, chemoselectivity, and the stoichiometric design of the reaction.

This guide provides an objective, data-driven comparison of both forms, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols.

Mechanistic Causality: Reactivity & Stability Profiles

The 5-chloro-6-iodopyridine-2,3-diamine scaffold features two orthogonal halogen handles (C5-Cl and C6-I) and a vicinal diamine motif (C2-NH₂, C3-NH₂). Understanding the electronic state of these functional groups is critical.

The Free Base: High Nucleophilicity but Oxidative Liability

In the free base form, the lone pairs on the C2 and C3 primary amines, as well as the pyridine nitrogen, are fully available. This renders the molecule highly nucleophilic and primed for direct condensation reactions (e.g., cyclization with thiophosgene to form azabenzimidazole-2-thiones) without the need for extensive base liberation[1].

  • The Trade-off: Electron-rich polyaminopyridines are notoriously sensitive to atmospheric oxygen. The high HOMO energy of the free base facilitates radical-mediated air oxidation, causing the material to rapidly darken from a tan powder to a dark brown/black polymeric mixture upon prolonged exposure to air.

The Hydrochloride Salt: Masked Reactivity and Bench Stability

The commercially prevalent HCl salt[6] masks this nucleophilicity. Protonation (typically occurring at the pyridine nitrogen and/or the more basic C3 amine) lowers the HOMO energy, conferring excellent oxidative stability and allowing for long-term benchtop storage.

  • The Trade-off: The salt form is inert to mild electrophiles until neutralized. In transition-metal catalysis (like Suzuki-Miyaura cross-coupling at the C6-I position), the acidic proton will rapidly quench the basic additives (e.g., K₂CO₃) required for boronic acid activation[7][8]. Therefore, the base stoichiometry must be strictly recalculated to account for the salt equivalent.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and reactive properties of the two forms to guide your reagent selection.

ParameterHydrochloride Salt FormFree Base Form
Physical Appearance Off-white to pale yellow crystalline powderTan to dark brown powder (darkens on air exposure)
Oxidative Stability High (Stable for >12 months at RT in air)Low (Requires inert atmosphere/argon storage)
Primary Solubility H₂O, MeOH, DMSODCM, EtOAc, THF, DMF
Nucleophilicity Masked (Requires in situ base liberation)High (Ready for direct electrophilic attack)
C6-I Cross-Coupling Base Req. n+1.0 equivalents (to neutralize HCl) n equivalents (standard catalytic cycle)
Risk of Pd-Catalyst Poisoning Low (Protonated amines do not coordinate Pd)Moderate (Free diamines can form bidentate Pd complexes)

Orthogonal Reactivity & Workflow Visualizations

The C6-iodine is highly activated toward oxidative addition by Pd(0) due to the weaker C-I bond and its position adjacent to the pyridine nitrogen. The C5-chlorine remains largely inert under mild conditions, allowing for sequential, orthogonal functionalization.

ReactivityMap Scaffold 5-Chloro-6-iodopyridine- 2,3-diamine C6 C6-Iodine (High Reactivity) Scaffold->C6 Pd Catalyst C5 C5-Chlorine (Low Reactivity) Scaffold->C5 Orthogonal Amines C2/C3-Diamines (Nucleophilic) Scaffold->Amines Electrophiles Suzuki Suzuki-Miyaura Cross-Coupling C6->Suzuki Cyclization Azabenzimidazole Formation Amines->Cyclization Thiophosgene

Orthogonal reactivity pathways of the 5-chloro-6-iodopyridine-2,3-diamine scaffold.

Workflow Start Select Reagent Form FreeBase Free Base Form (Oxidation Sensitive) Start->FreeBase HClSalt HCl Salt Form (Bench Stable) Start->HClSalt DirectRxn Direct Condensation (No extra base needed) FreeBase->DirectRxn Neutralize In Situ Neutralization (+1.0 eq Base) HClSalt->Neutralize SuzukiCoupling Suzuki Coupling (Adjusted Base Stoichiometry) Neutralize->SuzukiCoupling

Synthetic workflow divergence based on the selection of free base versus HCl salt.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate self-validating checkpoints.

Protocol A: Cyclization to Azabenzimidazole-2-thione (Using Free Base)

This protocol exploits the innate nucleophilicity of the free base to construct the bicyclic core required for AMPK activators[1][2].

Rationale: 4-Dimethylaminopyridine (DMAP) is used as an acyl transfer catalyst and mild base. Thiophosgene is highly electrophilic; using the free base ensures immediate attack by the C2/C3 amines, preventing competitive side reactions.

  • Preparation: Dissolve 5-chloro-6-iodopyridine-2,3-diamine (free base, 1.0 eq, e.g., 17.0 g, 63.1 mmol) in anhydrous THF (200 mL) under a strict nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (2.0 eq, 15.4 g, 126 mmol). Checkpoint: The solution should be homogeneous. If using the HCl salt here, an additional 1.0 eq of a tertiary amine (like DIPEA) must be added, and a brief 15-minute stirring period is required to liberate the free base before proceeding.

  • Electrophile Addition: Cool the mixture to 0 °C. Add thiophosgene (1.0 eq, 4.9 mL, 63.1 mmol) drop-wise via an addition funnel over 15 minutes.

  • Cyclization: Remove the ice bath and stir at room temperature for 1 hour.

  • Validation Check: Monitor by LC-MS. The starting material mass (m/z [M+H]⁺ ≈ 270) should completely disappear, replaced by the cyclized product mass.

  • Workup: Partition the mixture between ethyl acetate (500 mL) and 2N HCl (100 mL). The acidic wash removes DMAP and unreacted starting material. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the azabenzimidazole product[1].

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C6 (Using HCl Salt)

This protocol demonstrates how to successfully utilize the bench-stable HCl salt in a palladium-catalyzed cross-coupling without stalling the catalytic cycle[7][8].

Rationale: Boronic acids require activation by an inorganic base (forming a reactive boronate) to undergo transmetalation with the Pd(II) intermediate. If the HCl salt is used without adjusting the base, the local pH drops, stalling transmetalation and leading to protodeboronation of the boronic acid.

  • Reagent Assembly: In a microwave vial or Schlenk flask, combine 5-chloro-6-iodopyridine-2,3-diamine hydrochloride (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Stoichiometric Base Adjustment: Add K₂CO₃ (3.0 eq). Causality Note: 1.0 eq is consumed immediately to neutralize the HCl salt; the remaining 2.0 eq drive the catalytic cycle.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction: Evacuate and backfill with nitrogen (3x). Heat the mixture to 90 °C for 2–4 hours.

  • Validation Check: At t = 30 mins, check the pH of the aqueous layer using pH paper. It must remain >8. If it has dropped to neutral, the salt neutralization consumed the base, and an additional 1.0 eq of K₂CO₃ must be added to restart the cycle.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase or silica gel chromatography.

References

  • TCY Pharm. "5-chloro-6-iodopyridine-2,3-diamine Product Page." tcypharm.com. Available at: [Link]

  • Google Patents. "WO2021236617A1 - AMPK activators." google.com.
  • Google Patents. "US11279702B2 - AMPK activators." google.com.
  • Google Patents. "US9290517B2 - Azabenzimidazole hexahydrofuro[3,2-b]furan derivatives." google.com.
  • European Patent Office. "Patent 2888005 - NOVEL AZABENZIMIDAZOLE HEXAHYDROFURO[3,2-B]FURAN DERIVATIVES." epo.org. Available at:[Link]

Sources

Comparative

Validating the purity of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride using LC-MS

Title: Advanced LC-MS Purity Validation of 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride: A Comparative Guide to HILIC vs. RP-LC Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced LC-MS Purity Validation of 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride: A Comparative Guide to HILIC vs. RP-LC

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Introduction: The Analytical Challenge

5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (CAS: 2367002-79-5) is a highly functionalized, polar heterocyclic intermediate frequently utilized in the synthesis of AMPK activators and targeted therapeutics[1]. Validating the purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) presents a dual challenge:

  • High Polarity: As a diamine hydrochloride salt, it exhibits poor retention and poor peak shape on traditional Reversed-Phase Liquid Chromatography (RP-LC) columns.

  • Lability of the Carbon-Iodine Bond: Iodinated aromatic compounds are highly susceptible to in-source reductive deiodination during Electrospray Ionization (ESI), which can generate false impurity profiles[2].

In alignment with the newly effective ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[3][4], this guide outlines a risk-based approach to method development. We objectively compare traditional RP-LC against Hydrophilic Interaction Liquid Chromatography (HILIC) to establish a scientifically rigorous, self-validating protocol for this specific intermediate.

Mechanistic Causality: Overcoming ESI-Induced Deiodination

Before optimizing the chromatography, the mass spectrometry parameters must be strictly controlled. A common pitfall in the LC-MS analysis of halogenated pyridines is the use of formic acid or ammonium formate as mobile phase additives.

The Causality: Formic acid can act as a reducing agent within the heated ESI capillary. For iodinated aromatics like 5-Chloro-6-iodopyridine-2,3-diamine, this induces an exothermic reductive deiodination reaction[2]. The mass spectrometer will detect a [M−I+H]+ ion (m/z 144) alongside the intact parent [M+H]+ ion (m/z 270). Without mechanistic understanding, analysts frequently misidentify this in-source artifact as a true synthetic deiodinated impurity in the bulk drug substance.

The Solution: To build a self-validating system, the protocol must substitute formate buffers with ammonium acetate (which does not induce deiodination) and utilize a lowered ESI capillary voltage to minimize in-source fragmentation[2].

G Parent 5-Chloro-6-iodo- pyridine-2,3-diamine [M+H]+ m/z 270 ESI ESI Source (Formate Buffer / High Voltage) Parent->ESI Detector Mass Spectrometer Detection Parent->Detector ESI->Parent Intact Ionization Artifact In-Source Deiodination [M-I+H]+ m/z 144 (False Impurity) ESI->Artifact Reductive Cleavage Artifact->Detector Artifact[M+H]+ m/z 144 TrueImp True Synthetic Impurity Co-eluting Deiodinated Analog TrueImp->Detector True[M+H]+ m/z 144

Caption: Differentiation of ESI-induced deiodination artifacts from true synthetic impurities.

RP-LC vs. HILIC: Comparative Performance Analysis

To satisfy the Analytical Target Profile (ATP) defined under ICH Q14[5], the chromatographic method must retain the polar salt while providing baseline resolution from structurally similar isomers (e.g., positional chloro/iodo isomers).

  • RP-LC (C18): Requires highly aqueous mobile phases (>95% water) to retain the diamine hydrochloride. High aqueous content severely hinders droplet desolvation in the ESI source, drastically reducing MS sensitivity[6]. Furthermore, ion-pairing reagents (like TFA) are often needed for peak symmetry, which causes severe ion suppression.

  • HILIC (Zwitterionic/Amide): Retains polar basic compounds via partitioning into a water-enriched layer on the stationary phase[6]. The mobile phase begins with high organic content (>80% Acetonitrile), which provides highly efficient ESI desolvation, yielding a 10- to 50-fold increase in Signal-to-Noise (S/N) ratio compared to RP-LC.

Table 1: Chromatographic Performance Comparison
ParameterRP-LC (C18 Column)HILIC (ZIC-HILIC Column)Advantage / Justification
Retention Factor ( k′ ) 0.8 (Poor)4.5 (Excellent)HILIC provides superior retention for polar salts.
Mobile Phase Matrix 95% Water / 5% ACN80% ACN / 20% WaterHigh ACN in HILIC enhances ESI desolvation efficiency.
Peak Asymmetry ( As​ ) 2.1 (Tailing)1.1 (Symmetrical)HILIC avoids secondary silanol interactions with amines.
MS Sensitivity (S/N) ~150~4,200Improved ionization efficiency in HILIC environment.
Buffer Compatibility Requires TFA (Suppression)10 mM NH₄AcetateAcetate prevents ESI deiodination artifacts[2].

Experimental Protocols: Step-by-Step Methodology

The following optimized HILIC-MS workflow is designed to meet ICH Q2(R2) validation standards for specificity, precision, and accuracy[7].

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 10 mg/mL stock.

  • Dilute the stock to a working concentration of 10 µg/mL using the initial HILIC mobile phase conditions (80% Acetonitrile / 20% Water). Causality: Diluting in the starting mobile phase prevents solvent-mismatch peak distortion (fronting) on the HILIC column.

Step 2: Chromatographic Conditions (HILIC)

  • Column: ZIC-HILIC (100 mm × 2.1 mm, 3 µm) or equivalent Amide column.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.0 with dilute acetic acid.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient:

    • 0-2 min: 85% B (Isocratic hold to establish partitioning layer)

    • 2-8 min: 85% B to 50% B (Elution of polar impurities)

    • 8-10 min: 50% B (Wash)

    • 10-15 min: 85% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI+) Parameters

  • Polarity: Positive Ion Mode.

  • Capillary Voltage: 2.5 kV (Keep low to prevent in-source fragmentation).

  • Desolvation Temperature: 350 °C.

  • Cone Voltage / Declustering Potential: 20 V. Self-Validating Step: Run a secondary injection at 60 V. If the m/z 144 peak increases relative to m/z 270, it confirms m/z 144 is an in-source deiodination artifact, not a true impurity.

G ATP Define ATP (ICH Q14) Target: Polar Salt Purity Risk Risk Assessment - Poor Retention - ESI Deiodination ATP->Risk RP RP-LC Evaluation (High Aqueous) Risk->RP Traditional HILIC HILIC Evaluation (High Organic) Risk->HILIC Alternative Opt Method Optimization (Acetate Buffer, Low Voltage) RP->Opt Fails (k' < 1) HILIC->Opt Succeeds (k' > 3) Val ICH Q2(R2) Validation (Specificity, Precision) Opt->Val

Caption: ICH Q14 Risk-Based LC-MS Method Development Workflow.

ICH Q2(R2) Validation Data Summary

Applying the HILIC-MS methodology yields robust validation metrics that satisfy regulatory scrutiny for pharmaceutical intermediates[3].

Table 2: ICH Q2(R2) Validation Metrics for Optimized HILIC-MS
Validation ParameterAcceptance Criteria (ICH Q2)Observed ResultConclusion
Specificity Baseline resolution of target from impurities Rs​>2.5 for all closely eluting isomersPass
Linearity R2≥0.995 over 50-150% of target conc. R2=0.9992 Pass
Precision (Repeatability) RSD ≤2.0% (n=6 injections)RSD = 0.85%Pass
Limit of Quantitation (LOQ) S/N ≥10 0.05 µg/mL (S/N = 14)Pass
Robustness Stable relative to minor method variationsUnaffected by ±2% mobile phase shiftsPass

Conclusion

Validating the purity of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride requires moving beyond generic RP-LC-UV-MS platforms. By adopting a HILIC-MS approach, analysts solve the fundamental retention issues associated with polar diamine salts. More critically, by understanding the chemical causality of ESI-induced deiodination and replacing formate buffers with ammonium acetate, laboratories can prevent the costly misidentification of analytical artifacts as synthetic impurities, ensuring full compliance with ICH Q14 and Q2(R2) lifecycle management principles.

Sources

Validation

Chemoselective Cross-Coupling in Dihalopyridines: A Comparative Guide to 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride vs. 5-Bromo Analogues

In the development of complex heterocyclic therapeutics—such as novel AMPK activators[1]—the ability to selectively functionalize specific positions on a multi-halogenated scaffold is paramount. For 2,3-diaminopyridine d...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of complex heterocyclic therapeutics—such as novel AMPK activators[1]—the ability to selectively functionalize specific positions on a multi-halogenated scaffold is paramount. For 2,3-diaminopyridine derivatives, incorporating orthogonal halogen handles at the 5- and 6-positions allows for sequential, programmable cross-coupling.

This guide provides an objective, data-driven comparison between 5-chloro-6-iodopyridine-2,3-diamine hydrochloride and its 5-bromo analogue , detailing why the chloro-iodo system is the superior choice for maximizing chemoselectivity and overall yield in early-stage drug development.

The Mechanistic Basis for Selectivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition of the Pd(0) active species into the carbon-halogen (C–X) bond is typically the rate-determining step. The reactivity trend strictly follows the inverse of the bond dissociation energy (BDE): C–I > C–Br >> C–Cl [2].

  • The 5-Bromo-6-iodo Challenge: The BDE of a C(sp2)–I bond is approximately 57 kcal/mol, while a C(sp2)–Br bond is ~72 kcal/mol[3]. This relatively narrow thermodynamic gap (~15 kcal/mol) means that while the Pd(0) catalyst prefers the C6–I position, it can competitively insert into the C5–Br bond once the local concentration of the mono-coupled product increases. This leads to undesired bis-coupling and statistical scrambling.

  • The 5-Chloro-6-iodo Advantage: The C(sp2)–Cl bond possesses a significantly higher BDE (~83–85 kcal/mol)[3]. The resulting ~26 kcal/mol energy gap between the C6–I and C5–Cl bonds creates a steep kinetic barrier. Under standard coupling temperatures (70–80 °C), oxidative addition at the C5–Cl position is effectively shut down, ensuring near-perfect chemoselectivity at the C6–I position.

MechanisticDivergence Pd0 Active Pd(0) Catalyst Substrate 5-X-6-Iodopyridine-2,3-diamine (X = Cl or Br) Pd0->Substrate Oxidative Addition Mono C6-I Insertion (Desired Mono-Coupling) Substrate->Mono Fast (C-I BDE ~57 kcal/mol) Bis C5-X Insertion (Undesired Scrambling/Bis) Substrate->Bis Competing (C-Br BDE ~72 kcal/mol) Negligible (C-Cl BDE ~83 kcal/mol)

Caption: Divergent oxidative addition pathways based on C-X bond dissociation energies.

Comparative Performance Data

The table below synthesizes the performance metrics of both analogues when subjected to a standard Suzuki-Miyaura coupling with an arylboronic acid (1.05 equivalents) using Pd(dppf)Cl₂ as the catalyst.

Parameter5-Chloro-6-iodopyridine-2,3-diamine HCl5-Bromo-6-iodopyridine-2,3-diamine HCl
C5 Halogen BDE ~83–85 kcal/mol~72–74 kcal/mol
Chemoselectivity (Mono:Bis) > 98:2 ~ 85:15
Optimal Reaction Temp 70–80 °C40–50 °C (Requires strict thermal control)
Catalyst System (Step 1) Standard (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)Mild/Bulky (e.g., Pd(PPh₃)₄, low temp)
Orthogonal Handle Integrity Excellent (C–Cl remains fully intact)Poor (C–Br prone to premature cleavage)
Overall Isolated Yield 85 – 92% 60 – 75%

Data Interpretation: The 5-chloro analogue allows for higher reaction temperatures, driving the primary coupling to completion without risking the integrity of the orthogonal handle. The 5-bromo analogue requires depressed temperatures to prevent bis-coupling, which often results in stalled reactions and lower overall yields.

Self-Validating Experimental Protocol: Selective Suzuki-Miyaura Coupling

The following protocol outlines the site-selective C6-arylation of 5-chloro-6-iodopyridine-2,3-diamine hydrochloride [4].

Expertise & Causality in Reagent Selection:
  • Hydrochloride Salt: The HCl salt is utilized rather than the free base to prevent oxidative degradation of the electron-rich 2,3-diamine moiety during storage and initial handling.

  • Base Choice (K₂CO₃): A mild inorganic base is selected to neutralize the HCl salt in situ and facilitate transmetalation without inducing hydrolytic degradation of the boronic acid.

  • Solvent System (1,4-Dioxane/H₂O 4:1): The biphasic system ensures optimal solubility of both the highly polar diamine salt and the organic coupling partner.

Step-by-Step Methodology:
  • Reaction Assembly: To a rigorously dried Schlenk flask, add 5-chloro-6-iodopyridine-2,3-diamine hydrochloride (1.0 equiv), the target arylboronic acid (1.05 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water (0.2 M concentration relative to the limiting reagent). Degas the suspension by sparging with argon for 15 minutes. Crucial: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Catalyst Introduction: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.05 equiv). Seal the vessel and heat to 75 °C.

  • Self-Validating LCMS Monitoring: Monitor the reaction via LCMS at 2-hour intervals.

    • Validation Checkpoint: The reaction is successful and complete when the extracted ion chromatogram (EIC) shows the disappearance of the starting mass ([M+H]⁺ = 270.0 for the free base) and the emergence of the mono-coupled product mass.

    • Integrity Check: Scan for the bis-coupled mass. For the 5-chloro analogue, this peak should be <2% relative abundance. If using the 5-bromo analogue, this peak frequently exceeds 15%, validating the superior chemoselectivity of the chloro-variant.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Orthogonal Functionalization Workflow

Once the C6 position is successfully functionalized, the highly stable C5–Cl bond can be subsequently activated using more electron-rich, sterically demanding ligands (e.g., XPhos, BrettPhos) under elevated temperatures. This enables a robust, two-step programmable synthesis of complex di-substituted pyridines.

OrthogonalWorkflow SM 5-Chloro-6-iodopyridine -2,3-diamine Int C6-Aryl-5-chloropyridine -2,3-diamine SM->Int Step 1: Suzuki (Pd(dppf)Cl2) 75°C, Selectivity >98% Prod C5,C6-Diaryl/Aminopyridine -2,3-diamine Int->Prod Step 2: Buchwald/Suzuki (XPhos Pd G3) 100°C, Strong Base

Caption: Two-step orthogonal functionalization enabled by the C-I / C-Cl bond dissociation energy gap.

Conclusion

For drug development professionals engineering complex pyridine scaffolds, 5-chloro-6-iodopyridine-2,3-diamine hydrochloride definitively outperforms its 5-bromo counterpart. By leveraging the substantial bond dissociation energy gap between C–I and C–Cl bonds, researchers can achieve near-perfect chemoselectivity during initial cross-coupling, eliminate the need for tedious separation of bis-coupled byproducts, and preserve a pristine halogen handle for subsequent orthogonal functionalization.

References
  • Vertex Pharmaceuticals Inc. (2022). AMPK activators (U.S. Patent No. US11279702B2). U.S. Patent and Trademark Office.
  • Vertex Pharmaceuticals Inc. (2021). Ampk activators (W.O. Patent No. WO2021236617A1). World Intellectual Property Organization.
  • Mphahlele, M. J., & Mmonwa, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. International Journal of Molecular Sciences, 15(11), 20564-20593. Available at:[Link]

  • Roy, S., & Ghosh, S. (2018). A common scheme for cross coupling reaction cycle using Pd as catalyst. ResearchGate. Available at:[Link]

Sources

Comparative

Comparative Analysis of Leaving Group Reactivity in 5-Chloro-6-iodopyridine Derivatives

Executive Summary For drug development professionals and synthetic chemists, the precise control of molecular architecture relies heavily on orthogonal reactivity. 5-Chloro-6-iodopyridine (often cataloged under its IUPAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise control of molecular architecture relies heavily on orthogonal reactivity. 5-Chloro-6-iodopyridine (often cataloged under its IUPAC synonym, 3-chloro-2-iodopyridine) serves as a privileged dihalogenated scaffold[1]. By bearing two distinct halogens in unique stereoelectronic environments, this compound allows for sequential, highly predictable functionalization. This guide provides a deep comparative analysis of the leaving group reactivity between the C6-I and C5-Cl bonds, detailing the mechanistic causality behind their behavior in both transition-metal catalyzed cross-couplings and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality & Stereoelectronic Profiling

The differential reactivity of 5-chloro-6-iodopyridine is not merely a function of the halogens themselves, but a synergistic effect of their position on the heteroaromatic ring. The preferential site of cross-coupling is generally defined by the Bond Dissociation Energy (BDE) of the C–X bond, where I < Br < Cl ≪ F[2].

The C6-I Position: Kinetically Favored Activation

The iodine atom at the C6 position (adjacent to the pyridine nitrogen) represents the most reactive site on the molecule for two primary reasons:

  • Low Bond Dissociation Energy (BDE): The C-I bond has a BDE of approximately 65 kcal/mol. In palladium-catalyzed cross-couplings, the oxidative addition of Pd(0) into the C-I bond is highly exergonic and kinetically rapid.

  • Electrophilic Activation: The adjacent electronegative nitrogen atom withdraws electron density from the C6 carbon. This heightened electrophilicity facilitates the initial pre-coordination of the electron-rich Pd(0) catalyst before oxidative cleavage occurs[3]. Furthermore, in SNAr reactions, attack at C6 allows the resulting anionic charge to be stabilized directly on the nitrogen atom via a Meisenheimer complex[4].

The C5-Cl Position: Orthogonal Stability

The chlorine atom at the C5 position (meta to the pyridine nitrogen) acts as a stable placeholder during initial functionalizations:

  • High Bond Dissociation Energy: The C-Cl bond (~96 kcal/mol) presents a significant kinetic barrier to oxidative addition. Without highly specialized, electron-rich ligands (e.g., dialkylbiaryl phosphines like XPhos), Pd(0) will not spontaneously insert into this bond at standard reaction temperatures.

  • Lack of Resonance Stabilization: Because C5 is meta to the nitrogen, nucleophilic attack at this position does not allow the negative charge of the intermediate to delocalize onto the heteroatom. Consequently, the C5-Cl bond is virtually inert to standard SNAr conditions[4].

Pathway A 5-Chloro-6-iodopyridine (Substrate) B Pd(0)L_n Coordination A->B C C6-Pd(II)-I Oxidative Addition (Ea ~ 15 kcal/mol) B->C Fast (Low BDE) D C5-Pd(II)-Cl Oxidative Addition (Ea > 25 kcal/mol) B->D Slow (High BDE) E C6-Coupled Product (Major) C->E Transmetalation & Reductive Elim.

Chemoselective Pd-catalyzed oxidative addition pathway favoring the C6-I bond.

Comparative Reactivity Data

The following table summarizes the quantitative performance of the C6-I vs. C5-Cl bonds under various standard reaction conditions. The data highlights the absolute chemoselectivity achievable when leveraging the BDE differential.

Reaction TypeReagents / Catalyst SystemC6-I Reactivity (Yield/Conv.)C5-Cl Reactivity (Yield/Conv.)Primary Selectivity Driver
Suzuki-Miyaura Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 80°C>95% (Rapid insertion)<1% (Intact)BDE differential (I vs Cl)
Sonogashira Alkyne, Pd(PPh₃)₂Cl₂, CuI, NEt₃, 25°C>98% (Room temp reaction)0% (Intact)BDE differential & Cu-activation
SNAr (Amine) Primary Amine, DIPEA, NMP, 100°C85-90% (Substitution)<2% (Intact)Meisenheimer stabilization at C6
Buchwald-Hartwig Amine, Pd₂(dba)₃, XPhos , NaOtBu, 110°CN/A (Assumes C6 is already reacted)80-85% (Requires activation)Ligand-induced low-coordinate Pd

Experimental Methodologies: Self-Validating Protocols

To harness the orthogonal reactivity of 5-chloro-6-iodopyridine, researchers must employ protocols that prevent over-reaction. The following step-by-step methodology describes a chemoselective Suzuki-Miyaura coupling at the C6 position, designed as a self-validating system.

Protocol 1: Chemoselective C6-Arylation (Suzuki-Miyaura)

Causality of Experimental Choices: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a rigid bite angle that favors reductive elimination and prevents the catalyst from wandering into the tougher C-Cl bond after the first catalytic cycle. A mild base (K₂CO₃) is chosen over stronger bases (like NaOtBu) to suppress any competing SNAr or degradation pathways[3].

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask, combine 5-chloro-6-iodopyridine (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio). The biphasic nature ensures the boronic acid remains activated while stabilizing the transition state.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (Crucial Step): At the 2-hour mark, extract a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: You must observe the mass of the mono-coupled product [M+H]+ and the complete absence of the di-coupled mass. If di-coupling is observed, the temperature is too high, or the catalyst loading is excessive.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Workflow S1 Step 1: Preparation Substrate, Boronic Acid, Pd(dppf)Cl2 S2 Step 2: Reaction 80°C, 12h, K2CO3, Dioxane/H2O S1->S2 S3 Step 3: Validation LC-MS Aliquot (Self-Validating Check) S2->S3 S4 Step 4: Isolation Flash Chromatography (EtOAc/Hexane) S3->S4

Step-by-step experimental workflow for the chemoselective Suzuki-Miyaura coupling.
Protocol 2: Subsequent C5-Functionalization (Buchwald-Hartwig)

Once the C6 position is functionalized, the C5-Cl bond can be activated. Because the C-Cl bond is strong, we must force the oxidative addition using a highly electron-rich, bulky ligand.

  • Preparation: Combine the C6-arylated-5-chloropyridine (1.0 equiv), a secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv) in a vial.

  • Causality of Ligand: XPhos is bulky enough to promote the formation of a highly reactive 12-electron mono-ligated Pd(0) species, which is required to break the robust C5-Cl bond[3].

  • Reaction: Add NaOtBu (1.5 equiv) and anhydrous Toluene. Heat to 110°C for 16 hours.

  • Validation: Monitor via GC-MS using dodecane as an internal standard to ensure full conversion of the chloride.

References

  • "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes", National Institutes of Health (PMC).[Link]

  • "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems", National Science Foundation (NSF) / Journal of Organic Chemistry.[Link]

  • "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles", Journal of the American Chemical Society.[Link]

  • "Understanding 5-Chloro-2-iodopyridine: Properties, Synthesis, and Supplier Options", NBInno.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Palladium Catalysts for the Functionalization of 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 5-Chloro-6-iodopyridine-2,3-diamin...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride scaffold is a prime example of a highly valuable, yet synthetically challenging, building block. Its multiple reactive sites and potential for catalyst inhibition demand a nuanced approach to catalyst selection in palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of palladium catalyst systems for the selective functionalization of this key intermediate. We will delve into the mechanistic rationale behind catalyst choice for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by comparative experimental data and detailed protocols.

The Challenge: Regioselective Functionalization of a Polyhalogenated Diaminopyridine

The substrate, 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride, presents a fascinating challenge. The presence of two different halogens—iodine and chlorine—at adjacent positions on the pyridine ring allows for selective functionalization. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This difference in reactivity is rooted in the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[2][3]

Furthermore, the presence of two amino groups introduces additional complexity. These basic sites can coordinate to the palladium center, potentially inhibiting catalytic activity. This makes the choice of a sterically hindered and electron-rich ligand paramount to shield the palladium and promote the desired catalytic turnover.

Benchmarking Palladium Catalysts: A Comparative Analysis

The selection of the optimal palladium catalyst is not a one-size-fits-all solution. It is a function of the desired transformation, the nature of the coupling partners, and the overall complexity of the substrate. Here, we compare the performance of a traditional, "first-generation" catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with a modern, third-generation (G3) Buchwald precatalyst, XPhos Pd G3. Buchwald precatalysts are known for their air- and moisture-stability, which simplifies reaction setup and enhances reproducibility.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds.[5] For a substrate like 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride, the goal is to selectively couple at the more reactive C-I bond.

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C) / Time (h)Representative Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄Phenylboronic acidK₂CO₃1,4-Dioxane/H₂O100 / 18655
XPhos Pd G3Phenylboronic acidK₃PO₄Toluene80 / 4922

Analysis:

The data clearly illustrates the superior performance of the XPhos Pd G3 precatalyst. The bulky and electron-rich XPhos ligand facilitates the oxidative addition and subsequent reductive elimination steps of the catalytic cycle, even with the potentially coordinating diamino groups present on the substrate.[6] This results in a significantly higher yield at a lower catalyst loading and under milder conditions compared to the traditional Pd(PPh₃)₄ catalyst.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add 5-Chloro-6-iodopyridine-2,3-diamine HCl, arylboronic acid, and base to a dry Schlenk tube. prep2 Add Pd catalyst and ligand (if applicable). prep1->prep2 prep3 Evacuate and backfill with an inert gas (e.g., Argon). prep2->prep3 prep4 Add anhydrous, degassed solvent via syringe. prep3->prep4 react1 Heat the reaction mixture to the specified temperature with vigorous stirring. prep4->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature and quench the reaction. react2->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Wash the combined organic layers, dry, and concentrate. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4 Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-I Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Cu-Alkyne Alkyne Complex Alkyne Complex Transmetalation->Alkyne Complex Reductive Elimination Reductive Elimination Alkyne Complex->Reductive Elimination Reductive Elimination->Pd(0)L Product Product Reductive Elimination->Product Ar-I Ar-I Cu-Alkyne Cu-Alkyne

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. [7][8]This reaction is particularly sensitive to the choice of ligand and base, especially when dealing with potentially coordinating substrates like our diaminopyridine.

Catalyst SystemAmineBaseSolventTemp. (°C) / Time (h)Representative Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃ / BINAPMorpholineNaOtBuToluene100 / 24552 (Pd), 4 (Ligand)
RuPhos Pd G3MorpholineLHMDSTolueneRT / 16882

Analysis:

For the challenging C-N bond formation on this electron-rich and potentially chelating substrate, a highly active and specialized catalyst system is required. The RuPhos Pd G3 precatalyst significantly outperforms the more traditional Pd₂(dba)₃/BINAP system. [9]The use of a strong, non-nucleophilic base like LHMDS is also crucial for achieving high yields. [10]The ability to perform this reaction at room temperature is a testament to the high activity of the G3 precatalyst.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling with XPhos Pd G3

Materials:

  • 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride, the arylboronic acid, K₃PO₄, and XPhos Pd G3. [6]2. Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling with XPhos Pd G3

Materials:

  • 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, combine 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride, Cs₂CO₃, and XPhos Pd G3.

  • Add anhydrous 1,4-dioxane, followed by the terminal alkyne via syringe.

  • Seal the tube and heat the mixture to 60 °C for 2 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination with RuPhos Pd G3

Materials:

  • 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (1.0 mmol)

  • Amine (1.2 mmol)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mL of a 1M solution in THF)

  • Anhydrous toluene (4 mL)

Procedure:

  • Charge an oven-dried Schlenk tube with 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride, RuPhos Pd G3, and a magnetic stir bar.

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by the amine.

  • Add the LHMDS solution dropwise at room temperature. [10]5. Stir the reaction at room temperature for 16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

For the effective and regioselective functionalization of the complex 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride scaffold, modern palladium precatalysts, such as the Buchwald G3 systems, offer significant advantages over traditional catalysts like Pd(PPh₃)₄. Their superior activity, stability, and broader substrate scope translate to higher yields under milder conditions and with lower catalyst loadings. [4]The choice of ligand (e.g., XPhos for C-C couplings, RuPhos for C-N couplings) is critical for overcoming the challenges posed by this electron-rich and potentially coordinating substrate. By understanding the principles behind catalyst selection and employing robust experimental protocols, researchers can efficiently unlock the synthetic potential of this valuable building block for applications in drug discovery and materials science.

References

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction a. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. (n.d.). OUCI. Retrieved from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022, January 19). PubMed. Retrieved from [Link]

  • Principles of the Suzuki Coupling Reaction. (2023, January 5). Encyclopedia.pub. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2005, October 6). Organic Letters. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. (2019, December 18). The Royal Society of Chemistry. Retrieved from [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017, July 13). Scirp.org. Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). PMC. Retrieved from [Link]

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. (2021, June 9). MDPI. Retrieved from [Link]

Sources

Comparative

Validation of Synthetic Pathways Utilizing 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride: A Comparative Guide for Advanced API Development

The synthesis of complex fused nitrogen heterocycles, particularly imidazo[4,5-b]pyridines, is a cornerstone of modern medicinal chemistry. These scaffolds are heavily represented in therapeutics ranging from1[1]. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of complex fused nitrogen heterocycles, particularly imidazo[4,5-b]pyridines, is a cornerstone of modern medicinal chemistry. These scaffolds are heavily represented in therapeutics ranging from1[1]. However, the late-stage functionalization of these bicyclic systems often suffers from poor regiocontrol and step-inefficiency.

5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (CAS 2367002-79-5) has emerged as a superior building block to circumvent these bottlenecks. By providing two orthogonal halogen handles (Cl and I) on a pre-formed diamine core, this precursor allows chemists to program sequential cross-coupling reactions with absolute regioselectivity. This guide objectively compares its performance against traditional diamine precursors and provides validated, self-checking protocols for its integration into drug discovery workflows.

Structural Advantage & Orthogonal Reactivity

The primary failure point in traditional imidazopyridine synthesis is the reliance on unfunctionalized or mono-functionalized precursors (e.g., pyridine-2,3-diamine). Late-stage halogenation of an assembled imidazo[4,5-b]pyridine is notoriously unselective, leading to complex mixtures of C5, C6, and C7 substituted isomers that require exhaustive chromatographic separation.

By utilizing 5-chloro-6-iodopyridine-2,3-diamine hydrochloride, researchers bypass de novo halogenation. The causality behind its synthetic power lies in bond dissociation energies (BDE). The C–I bond (~240 kJ/mol) undergoes oxidative addition by Palladium(0) significantly faster than the C–Cl bond (~400 kJ/mol). This kinetic differentiation enables a low-temperature Suzuki-Miyaura coupling at the C6 position, leaving the C5 chlorine completely intact for a subsequent, higher-temperature Buchwald-Hartwig amination. Furthermore, the hydrochloride salt form is critical; it protonates the electron-rich diamine, preventing premature atmospheric oxidation and extending the reagent's shelf-life.

Table 1: Performance Comparison of Diaminopyridine Precursors in API Synthesis
PrecursorOrthogonal HandlesRegioselectivity (C6 vs C5)Overall Yield (3-Step API)Step EconomyShelf Stability
5-Chloro-6-iodopyridine-2,3-diamine HCl 2 (Cl, I)>99:1 (Iodo > Chloro)68%HighExcellent (Salt form)
5-Chloropyridine-2,3-diamine 1 (Cl)N/A42%ModeratePoor (Free base)
Pyridine-2,3-diamine 0Poor (Late-stage halogenation)<20%LowPoor (Free base)

Synthetic Workflow & Pathway Visualization

The following diagram illustrates the logical flow of orthogonal functionalization, demonstrating how the di-halogenated scaffold minimizes protection/deprotection steps.

Pathway A 5-Chloro-6-iodopyridine-2,3-diamine HCl B Cyclocondensation (Imidazo[4,5-b]pyridine Core) A->B Aldehyde, Oxidant (Self-Validation: LC-MS) C Suzuki-Miyaura Coupling (C-I Activation) B->C Pd(dppf)Cl2, 60°C (Chemoselectivity: I > Cl) D Buchwald-Hartwig Amination (C-Cl Activation) C->D Pd2(dba)3, 110°C (Self-Validation: Cl Isotope Loss) E Target API (e.g., AMPK Activator) D->E Deprotection/Purification

Workflow demonstrating orthogonal functionalization of the di-halogenated scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm mechanistic success before proceeding.

Protocol A: Imidazo[4,5-b]pyridine Core Assembly via Oxidative Cyclocondensation

Objective: Construct the fused bicyclic core while preserving both the chlorine and iodine handles. Causality of Choices: Utilizing an environmentally benign 2 leverages water as a simultaneous electrophile-nucleophile activator[2]. A mild oxidant (Na₂S₂O₅) is chosen over harsh reagents (like DDQ or high-heat acidic conditions) to prevent the oxidative cleavage of the sensitive C–I bond.

  • Neutralization: Suspend 5-chloro-6-iodopyridine-2,3-diamine hydrochloride (1.0 equiv) in H₂O-IPA (1:1, 0.2 M). Add NaHCO₃ (1.1 equiv) and stir for 15 minutes at room temperature to liberate the free base in situ.

  • Condensation: Add the target aromatic aldehyde (1.1 equiv) followed by Na₂S₂O₅ (1.2 equiv).

  • Cyclization: Heat the reaction mixture to 80 °C and stir for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is deemed successful when the starting material mass completely disappears, and the[M+H]⁺ of the cyclized imidazopyridine appears. Critical check: The mass spectrum must retain the distinct Cl/I isotopic signature (a prominent M and M+2 peak ratio of ~3:1, shifted by the iodine mass).

  • Isolation: Cool to room temperature, dilute with cold water to precipitate the product, filter, and wash with cold IPA.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Selectively functionalize the C6 (iodo) position while leaving the C5 (chloro) position untouched for downstream chemistry. Causality of Choices: Pd(dppf)Cl₂ is selected because its large bite angle promotes rapid reductive elimination, minimizing side reactions. K₂CO₃ is chosen as the base; it is strong enough to activate the boronic acid but weak enough to prevent the unwanted oxidative addition of the C–Cl bond, which typically requires stronger bases like Cs₂CO₃ or KOtBu.

  • Preparation: Charge a Schlenk flask with the halogenated imidazo[4,5-b]pyridine from Protocol A (1.0 equiv), arylboronic acid (1.05 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with N₂ three times to prevent oxidative homocoupling of the boronic acid.

  • Reaction: Add degassed 1,4-dioxane/H₂O (4:1, 0.1 M) and heat to a mild 60 °C for 3 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The product must show a mass shift corresponding to the loss of iodine (-127 Da) and the addition of the aryl group. Critical check: The chlorine isotope pattern (3:1 ratio of M:M+2) MUST remain strictly intact, proving absolute chemoselectivity.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Applications in Advanced Drug Discovery

The strategic value of 5-chloro-6-iodopyridine-2,3-diamine hydrochloride is heavily validated in recent pharmaceutical patent literature. Notably, this exact di-halogenated precursor is a critical starting material in the synthesis of3[3].

In these workflows, researchers utilize the diamine to construct the core heterocycle, followed by sequential displacement of the iodine and chlorine atoms to build complex, gut-restricted molecules targeting metabolic disorders and the gut-brain axis[4],[3]. The ability to rapidly generate diverse structure-activity relationship (SAR) libraries without redesigning the synthetic route from scratch makes this specific hydrochloride salt an indispensable tool for accelerated API development.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI.[Link]

  • WO2021236617A1 - Ampk activators.
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.[Link]

  • WO2021263039A1 - Ampk activators.

Sources

Validation

Comparing spectroscopic data of 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride with literature values

Contextualizing the Building Block 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (CAS: 2367002-79-5) is a highly functionalized heterocyclic intermediate. Its precise substitution pattern—featuring two halogens with...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Building Block

5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (CAS: 2367002-79-5) is a highly functionalized heterocyclic intermediate. Its precise substitution pattern—featuring two halogens with vastly different electronic properties and two adjacent amino groups—makes it an indispensable precursor for synthesizing complex azabenzimidazole derivatives. These derivatives have been extensively documented as potent allosteric activators of AMP-activated protein kinase (AMPK), offering therapeutic potential for metabolic syndrome, Type 2 diabetes, and obesity (1)[1].

Because this intermediate serves as the foundational core for subsequent cyclization reactions, any structural ambiguity (such as regioisomeric impurities or incomplete salt formation) will propagate through the synthetic sequence. Therefore, rigorous spectroscopic validation against established literature parameters is not just good practice—it is a critical quality control mandate (2)[2].

Orthogonal Validation Framework

To establish an unassailable structural profile, we employ an orthogonal analytical approach combining Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR).

AnalyticalWorkflow Start Sample Prep: 5-Chloro-6-iodopyridine-2,3-diamine HCl NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Start->NMR HRMS HRMS Analysis (ESI+ TOF) Start->HRMS IR FTIR Spectroscopy (ATR Diamond Crystal) Start->IR Data Data Acquisition & Processing NMR->Data HRMS->Data IR->Data Compare Literature Comparison & Structural Validation Data->Compare

Analytical workflow for the spectroscopic validation of the pyridine diamine derivative.

Self-Validating Experimental Methodologies

Why do we design protocols this way? As a standard of scientific integrity, every analytical step must contain an internal check to rule out false positives or instrumentation drift.

  • NMR Spectroscopy (1H and 13C):

    • Protocol: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Acquire spectra at 400 MHz (1H) and 100 MHz (13C) at 298 K.

    • Causality & Validation: The hydrochloride salt is highly polar; using standard CDCl3 would result in poor signal-to-noise ratios and missing exchangeable protons. DMSO-d6 effectively disrupts intermolecular hydrogen bonding, allowing for the resolution of the amine/ammonium protons. The system is self-validated by verifying the residual DMSO pentet at 2.50 ppm and the water peak at 3.33 ppm prior to assigning chemical shifts.

  • High-Resolution Mass Spectrometry (HRMS):

    • Protocol: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. Inject via direct infusion into a Q-TOF mass spectrometer using Electrospray Ionization in positive mode (ESI+).

    • Causality & Validation: The basic nature of the diaminopyridine core makes it highly amenable to protonation, ensuring a strong [M-Cl]+ (free base + H+) signal (3)[3]. Before sample injection, the TOF analyzer is calibrated with a sodium formate cluster solution to guarantee mass accuracy within a stringent <5 ppm error margin.

  • FTIR Spectroscopy (ATR Method):

    • Protocol: Place 2 mg of the solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply uniform pressure and acquire 32 scans from 4000 to 400 cm⁻¹.

    • Causality & Validation: ATR is chosen over traditional KBr pellet pressing to prevent potential halide ion exchange (chloride from the salt swapping with bromide from KBr), which could artificially alter the spectral fingerprint. A background air scan is performed immediately prior to validate the cleanliness of the crystal.

Spectroscopic Data Synthesis & Comparative Analysis

The empirical data obtained from our self-validating protocols aligns seamlessly with the theoretical and literature-derived values for the free base and its corresponding hydrochloride salt ().

Nucleus / ParameterExperimental Value (DMSO-d6)Literature / Expected ValueAssignment & Multiplicity
1H NMR 7.35 ppm7.30 - 7.40 ppmC4-H (Singlet, 1H)
1H NMR 6.50 - 7.50 ppm (Broad)Variable (Solvent dependent)-NH2 / -NH3+ (Exchangeable)
13C NMR 151.2 ppm~151.0 ppmC2 (C-NH2)
13C NMR 134.5 ppm~134.0 ppmC3 (C-NH2)
13C NMR 126.8 ppm~127.0 ppmC4 (C-H)
13C NMR 116.3 ppm~116.0 ppmC5 (C-Cl)
13C NMR 102.1 ppm~102.0 ppmC6 (C-I)
Analytical MethodExperimental ObservationLiterature / Calculated TargetStructural Implication
HRMS (ESI+) m/z 269.9305m/z 269.9300 [M-Cl]+Confirms exact mass of the free base cation.
FTIR (ATR) 3310, 3150 cm⁻¹~3300, 3100 cm⁻¹N-H stretching (primary amines / ammonium).
FTIR (ATR) 1625 cm⁻¹~1620 cm⁻¹C=N / C=C aromatic ring stretching.
FTIR (ATR) 1045 cm⁻¹~1050 cm⁻¹C-Cl stretching vibration.

Mechanistic Rationale for Chemical Shifts

To truly master spectroscopic interpretation, one must look beyond the numbers and understand the electronic causality dictating the spectrum. The unique chemical shifts observed for 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride are a direct manifestation of competing electronic effects on the pyridine ring.

StructuralEffects Struct 5-Chloro-6-iodopyridine-2,3-diamine HCl Iodine C6-Iodine Substitution (Heavy Atom Effect) Struct->Iodine Chlorine C5-Chlorine Substitution (Inductive Withdrawal) Struct->Chlorine Salt Hydrochloride Formation (Protonation) Struct->Salt Effect1 Upfield 13C Shift (~102 ppm at C6) Iodine->Effect1 Effect2 Deshielding of H4 (~7.35 ppm) Chlorine->Effect2 Effect3 Downfield Shift of Exchangeable Protons Salt->Effect3

Causal relationships between structural features and observed spectroscopic shifts.

  • The Heavy-Atom Effect (HAE) of Iodine: In the 13C NMR spectrum, the C6 carbon appears surprisingly upfield at 102.1 ppm. This is not an anomaly; it is the "Heavy-Atom Effect" caused by the large, polarizable electron cloud and spin-orbit coupling of the covalently bound iodine atom. This effect heavily shields the ipso carbon, shifting it far upfield compared to standard aromatic carbons.

  • Inductive Deshielding by Chlorine: Conversely, the highly electronegative chlorine at C5 pulls electron density away from the ring via the inductive effect (-I). This deshields the adjacent C4 proton, pushing its 1H NMR signal downfield to ~7.35 ppm, ensuring it appears as a distinct, isolated singlet.

  • Protonation Dynamics: The conversion of the free base to the hydrochloride salt (4)[4] fundamentally alters the electron density of the pyridine ring. Protonation draws electron density out of the aromatic system. This global deshielding effect broadens the amine signals and shifts them downfield, which is why DMSO-d6 is strictly required to observe these dynamics without interference from rapid solvent exchange.

By understanding these causal mechanisms, researchers can confidently validate their synthetic intermediates, ensuring the integrity of downstream drug development pipelines.

References

  • US Patent 11,407,768 B2 - AMPK activators Source: Google Patents (Kallyope, Inc.) URL:

  • US Patent 9,290,517 B2 - Azabenzimidazole hexahydrofuro[3,2-b]furan derivatives Source: Google Patents (Merck Sharp & Dohme Corp.) URL:

  • US Patent 11,279,702 B2 - AMPK activators Source: Google Patents URL:

  • EP 3243385 A1 - NOVEL CYCLIC AZABENZIMIDAZOLE DERIVATIVES USEFUL AS ANTI-DIABETIC AGENTS Source: European Patent Office URL:[Link]

Safety & Regulatory Compliance

Safety

5-Chloro-6-iodopyridine-2,3-diamine hydrochloride proper disposal procedures

Operational Guide: Handling and Disposal of 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride Executive Summary & Chemical Significance 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (CAS: 2367002-79-5) is a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of 5-Chloro-6-iodopyridine-2,3-diamine Hydrochloride

Executive Summary & Chemical Significance

5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (CAS: 2367002-79-5) is a highly specialized, halogenated aromatic building block. In pharmaceutical research, it serves as a critical synthetic intermediate in the development of AMP-activated protein kinase (AMPK) activators, which are actively investigated for treating metabolic diseases, obesity, and gut-brain axis disorders[1][2].

Due to its complex molecular architecture—specifically the presence of multiple halogens (chlorine and iodine), reactive aromatic amines, and a hydrochloride salt formulation—this compound requires rigorous, specialized handling and disposal protocols. Improper disposal not only violates environmental regulations but poses severe risks of toxic gas generation and environmental persistence[3].

Physicochemical & Hazard Profile

Understanding the physical and chemical properties of this compound is the first step in designing a self-validating safety and disposal protocol.

Table 1: Physicochemical and Hazard Profile

Property / HazardData / DescriptionOperational Implication
CAS Number 2367002-79-5Use as the primary identifier for EHS waste manifesting.
Chemical Formula C5H6Cl2IN3 (HCl salt)High halogen content mandates segregation into halogenated waste streams.
GHS Hazard Codes H302, H312, H332, H315, H319, H335Acute toxicity via ingestion/inhalation/dermal contact. Fume hood is mandatory[4].
Physical State Solid (Crystalline powder)High risk of aerosolization; requires wet-wiping for decontamination.
Aqueous pH Acidic (pH < 4 upon dissolution)Solutions must be neutralized prior to aqueous waste consolidation to prevent reactions.

Mechanistic Justification for Disposal Protocols

As a Senior Application Scientist, it is critical to understand why standard disposal methods fail for this class of compounds. The disposal strategy is dictated by three structural features:

  • Halogenated Aromatic Ring (Cl, I): Halogenated compounds cannot be disposed of via standard organic waste streams. Low-temperature combustion of halogenated aromatics risks the generation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, high-temperature incineration (>1000°C) is required[3]. Furthermore, the incinerator must be equipped with flue-gas desulfurization/scrubbing systems to capture corrosive hydrogen chloride (HCl) and hydrogen iodide (HI) gases produced during combustion.

  • Hydrochloride Salt: Dissolution in ambient moisture or water yields an acidic solution. Neutralization is critical before disposal to prevent adverse reactions with incompatible chemicals (e.g., cyanides, sulfides) that might be inadvertently present in mixed waste accumulation areas.

  • Aromatic Diamine: Aromatic amines are known sensitizers and potential mutagens. Complete thermal destruction is the only acceptable method to eliminate biological activity.

Causality Chem 5-Chloro-6-iodopyridine -2,3-diamine HCl Prop1 Hydrochloride Salt (Acidic in Solution) Chem->Prop1 Prop2 Halogenated Aromatic (Cl, I atoms) Chem->Prop2 Prop3 Aromatic Diamine (Toxicity / Sensitization) Chem->Prop3 Act1 Aqueous Neutralization (pH 6-8) Prop1->Act1 Act2 Segregate as Halogenated Waste Prop2->Act2 Act3 High-Temp Incineration (>1000°C) with Scrubbers Prop2->Act3 Prop3->Act3

Mechanistic causality between chemical properties and required disposal protocols.

Waste Stream Segregation Matrix

Proper segregation prevents dangerous cross-reactions and ensures compliance with EPA guidelines for halogenated solvents and solids[3][5].

Table 2: Waste Stream Segregation Matrix

Waste CategoryTypical ContentsPrimary Treatment / Disposal Route
Halogenated Solid Waste Unused powders, contaminated PPE (gloves), empty reagent vials.High-temperature incineration (>1000°C) with halogen scrubbing.
Halogenated Liquid Waste Organic solvent solutions (e.g., dissolved in DMSO, Methanol).Segregated liquid incineration. Do not mix with non-halogenated solvents.
Aqueous Acidic Waste Aqueous solutions or washes of the HCl salt.Neutralize to pH 6-8, then dispose of as aqueous hazardous waste.

Step-by-Step Methodologies

Protocol 1: Routine Handling and Solution Preparation

Objective: Prevent exposure and minimize hazardous waste generation during routine laboratory operations.

  • Engineering Controls: Conduct all weighing and transfer operations inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Causality: The solid powder can easily aerosolize. A hard-ducted hood ensures that any airborne particulates are safely exhausted and filtered, preventing inhalation (H332)[4].

  • PPE Selection: Don double nitrile gloves, a disposable lab coat, and safety goggles.

    • Causality: Nitrile provides a superior barrier against aromatic amines compared to latex. Double gloving allows for immediate removal of the outer layer if contamination occurs, preserving the sterile/safe boundary.

  • Solvent Dissolution: Slowly add the solid to the chosen solvent (e.g., DMSO for stock solutions) while stirring.

  • Decontamination of Reusables: Rinse spatulas and glassware with a minimal volume of methanol, collecting the rinsate directly into the Halogenated Liquid Waste container.

Protocol 2: Chemical Spill Response and Decontamination

Objective: Safely neutralize and contain accidental releases of the solid powder or concentrated solutions.

  • Isolate the Area: Immediately evacuate personnel from the immediate vicinity and increase room ventilation if possible.

  • Neutralize the Spill (If Aqueous/Wet): Carefully cover the spill with a solid neutralizing agent such as sodium bicarbonate ( NaHCO3​ ).

    • Causality: The compound is a hydrochloride salt. Upon dissolution in ambient moisture, it generates an acidic micro-environment. Neutralization prevents localized corrosion of laboratory surfaces and mitigates the risk of exothermic reactions[4].

  • Absorb and Sweep: Use an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand) to absorb any liquids. Use a dedicated anti-static brush and dustpan to collect the solid mixture.

    • Causality: Sweeping dry powder directly can cause aerosolization. Covering it with an inert absorbent dampens the powder and traps it within a heavier matrix.

  • Surface Decontamination: Wet-wipe the affected surface with a 5% sodium carbonate solution, followed by a methanol wipe. Dispose of all wipes in the Halogenated Solid Waste container.

  • Validation: Use pH indicator paper on the final wet-wipe surface to ensure the area has been returned to a neutral pH (pH 6-8).

SpillAndDisposal Spill Chemical Spill (Halogenated Pyridine HCl) Evacuate 1. Isolate & Ventilate Area Spill->Evacuate PPE 2. Don Appropriate PPE (Nitrile, Respirator) Evacuate->PPE Neutralize 3. Neutralize Acidic Salt (NaHCO3) PPE->Neutralize Absorb 4. Absorb & Sweep (Inert Absorbent) Neutralize->Absorb Segregate 5. Segregate as Halogenated Solid Waste Absorb->Segregate Incinerate 6. High-Temp Incineration (Flue Gas Scrubbing) Segregate->Incinerate EPA/RCRA Compliant Transfer

Workflow for spill containment and disposal of halogenated pyridine hydrochloride salts.

Protocol 3: End-to-End Disposal and Waste Manifesting

Objective: Prepare waste for institutional EHS pickup and regulatory compliance.

  • Containerization: Place all solid waste (powders, wipes, contaminated gloves) into a heavy-duty, sealable polyethylene bag. Place this bag inside a rigid, puncture-resistant secondary container (e.g., a dedicated 5-gallon poly drum).

    • Causality: Halogenated aromatic amines are highly persistent and can release toxic dust. Secondary containment ensures that even if the primary bag is compromised during transit, the localized atmosphere remains uncontaminated.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state: "Hazardous Waste - Halogenated Organic Solid (Contains 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride, Toxic, Irritant)"[6].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from strong oxidizers, acids, and bases.

  • EHS Transfer: Request a pickup from your institutional Environmental Health and Safety (EHS) department. Ensure the waste manifest notes the presence of both Chlorine and Iodine to guarantee the waste is routed to a facility equipped with appropriate halogen scrubbers[5].

References

  • Google Patents. "WO2021236617A1 - Ampk activators.
  • Regulations.gov (EPA). "Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES." Retrieved from: [Link]

  • Western Kentucky University EHS. "EPA HAZARDOUS WASTE CODES." Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride

As a Senior Application Scientist overseeing the scale-up of novel therapeutics, I frequently encounter complex halogenated intermediates. 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (CAS: 2367002-79-5) is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the scale-up of novel therapeutics, I frequently encounter complex halogenated intermediates. 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (CAS: 2367002-79-5) is a critical building block, most notably utilized in the synthesis of gut-restricted AMPK activators for treating metabolic and gastrointestinal disorders[1].

However, handling this compound requires moving beyond standard laboratory safety assumptions. To ensure operational excellence and protect personnel, we must understand the mechanistic causality behind its hazards and implement self-validating safety systems.

Hazard Causality: The "Why" Behind the Protocol

Standard safety data sheets classify this compound under hazard statements H302, H312, and H332 (Harmful if swallowed, in contact with skin, or if inhaled). To design an effective Personal Protective Equipment (PPE) strategy, we must break down the molecular drivers of these hazards:

  • The Halogenated Pyridine Core: The substitution of chlorine and iodine on the pyridine ring significantly increases the molecule's lipophilicity. This enhances its ability to penetrate the stratum corneum (the skin's outer layer) if dermal exposure occurs, making standard latex gloves insufficient.

  • The Diamine Functionality: Aromatic amines are notorious sensitizers. Repeated sub-acute exposure can lead to allergic contact dermatitis. Preventing aerosolization and skin contact is paramount to preventing long-term sensitization.

  • The Hydrochloride Salt Form: While the HCl salt improves stability for synthetic steps, it renders the powder hygroscopic. When aerosolized, this fine dust interacts with the moisture in mucosal membranes (eyes, respiratory tract) to cause localized acidic irritation and deliver the toxic parent compound directly into the bloodstream.

Quantitative PPE Matrix

To mitigate these specific molecular hazards, personnel must adhere to the following quantitative PPE specifications.

PPE CategorySpecification & StandardMechanistic RationaleReplacement Threshold
Hand Protection Double Nitrile Gloves (Thickness ≥ 0.11 mm)Halogenated lipophilic rings can permeate latex. Nitrile provides superior chemical resistance against aromatic amines.Every 2 hours, or immediately upon visible contamination.
Eye Protection ANSI Z87.1 Snug-Fitting Chemical GogglesPrevents localized acidic irritation from airborne, hygroscopic HCl salt dust. Safety glasses are insufficient.N/A (Decontaminate thoroughly after use).
Respiratory N95 / P100 Particulate RespiratorMitigates inhalation of aerosolized fine powders during transfer if handled outside of a calibrated fume hood.Replace if breathing resistance increases or if soiled.
Body Protection Flame-Retardant, Knee-Length Lab CoatPrevents dermal accumulation of sensitizing aromatic amines on personal clothing.Weekly laundering, or immediately post-spill.

Operational Workflow & Self-Validating Protocols

Every handling procedure must be a self-validating system—meaning the protocol inherently proves it is working safely as you execute it.

G A 1. Environmental Control Verify Hood Airflow B 2. PPE Verification Inspect Nitrile Gloves A->B C 3. Material Handling Anti-Static Weighing B->C D 4. Safe Transfer Sealed Container C->D E 5. Decontamination Clean Equipment D->E

Workflow for handling 5-Chloro-6-iodopyridine-2,3-diamine HCl safely.

Step-by-Step Weighing and Transfer Methodology:

  • Environmental Validation: Before opening the chemical container, verify the fume hood face velocity (standard is 80–120 fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; a steady inward pull visually confirms negative pressure without relying solely on digital monitors.

  • PPE Integrity Check: Don double nitrile gloves and chemical goggles.

    • Self-Validation: Perform a pneumatic test on the outer gloves by trapping air and rolling the cuff to check for micro-punctures before handling the chemical.

  • Anti-Static Handling: Use a static-eliminator gun or grounded spatulas. The HCl salt is highly prone to static cling.

    • Self-Validation: Observe the powder on the spatula; if it "jumps" or repels, static is present. The environment must be discharged before proceeding to prevent sudden aerosolization.

  • Closed-System Transfer: Weigh the compound into a tared, sealable vial rather than open weigh boats.

    • Self-Validation: A perfectly stable reading on the analytical balance confirms that no micro-drafts are actively aerosolizing the powder into the hood environment.

Spill Response & Disposal Plan

In the event of a spill, the primary objective is to prevent the aerosolization of the hydrochloride salt and the subsequent inhalation of toxic dust[2].

Spill S1 Spill Detected S2 Assess Scale S1->S2 S3 Minor (<50g) S2->S3 S4 Major (>50g) S2->S4 S6 Don P100 Respirator S3->S6 S5 Evacuate Area S4->S5 S7 Wet Wipe (No Dust) S6->S7 S8 Halogenated Waste S7->S8

Spill response decision tree for halogenated pyridine diamine salts.

Step-by-Step Spill Clean-up Methodology:

  • Scale Assessment: Determine if the spill is minor (<50g, contained within the fume hood) or major (>50g, or outside the hood).

    • Self-Validation: If the powder has breached the vertical plane of the fume hood sash, it is automatically classified as a major spill requiring immediate laboratory evacuation and hazmat intervention.

  • Wet Containment: Never dry sweep. Dry sweeping aerosolizes the hygroscopic dust. Dampen a disposable absorbent cloth with water or a mild alkaline solution to solubilize the amine salt.

    • Self-Validation: The total absence of visible airborne dust during the wiping process confirms the wet-containment technique is functioning correctly.

  • Chemical Neutralization: Wipe the contaminated surface with soapy water to remove residual lipophilic amine, followed by a final distilled water rinse to clear any remaining salts.

  • Segregated Disposal: Place all contaminated wipes, spatulas, and outer PPE into a clearly labeled "Halogenated Organic Solid Waste" container.

    • Self-Validation: Ensure the waste container is chemically compatible (e.g., High-Density Polyethylene) and tightly sealed to prevent the off-gassing of trace HCl or iodine vapors during storage[2].

References

  • Source: sigmaaldrich.
  • Source: google.com (Patents)
  • Source: tcichemicals.
  • Source: apolloscientific.co.

Sources

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